6-Fluoronicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLVOMUVHHHJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578112 | |
| Record name | 6-Fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-12-6 | |
| Record name | 6-Fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyridine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactions of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoronicotinonitrile, a fluorinated pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine and nitrile groups, make it a valuable synthon for the preparation of a wide range of functionalized heterocyclic compounds. The strategic placement of the fluorine atom at the 6-position of the pyridine ring significantly influences the molecule's reactivity, particularly towards nucleophilic substitution, and provides a site for the introduction of the fluorine-18 isotope for positron emission tomography (PET) imaging applications. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, complete with experimental protocols, quantitative data, and graphical representations of reaction pathways and biological signaling.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, primarily involving halogen exchange (Halex) reactions or cyanation of a suitable pyridine precursor.
Halogen Exchange (Halex) Reaction
One of the most common and efficient methods for the synthesis of this compound is the halogen exchange reaction, typically starting from the more readily available 6-chloronicotinonitrile. This reaction is usually carried out using a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent. The efficiency of the reaction can be enhanced by the use of a phase-transfer catalyst.
Workflow for Halogen Exchange Synthesis
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoronicotinonitrile, also known as 6-fluoro-3-pyridinecarbonitrile, is a fluorinated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique electronic properties, stemming from the presence of the electron-withdrawing fluorine and nitrile groups on the pyridine ring, make it a valuable intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and logical workflows to aid researchers in its application.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, for developing analytical methods, and for predicting its pharmacokinetic profile in drug discovery.
| Property | Value | Reference(s) |
| CAS Number | 3939-12-6 | [1][2][3] |
| Molecular Formula | C₆H₃FN₂ | [1][2][3] |
| Molecular Weight | 122.10 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [1] |
| InChI Key | VRLVOMUVHHHJHB-UHFFFAOYSA-N | [1] |
| SMILES | N#CC1=CC=C(F)N=C1 | [4] |
| Storage Temperature | Refrigerator | [1] |
Note: Specific values for melting point, boiling point, solubility, pKa, and logP for this compound were not consistently available across the provided search results. The data for related isomers or derivatives should not be used interchangeably. Researchers should determine these properties experimentally for their specific sample.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound in a research setting. The following sections outline methodologies for its synthesis and analysis.
Synthesis of this compound
A common synthetic route to this compound involves a halogen exchange reaction from a suitable precursor, such as 6-chloronicotinonitrile.
Reaction Scheme:
A plausible synthetic transformation is the nucleophilic aromatic substitution of a chlorine atom with a fluoride ion.
References
An In-depth Technical Guide to 6-Fluoronicotinonitrile (CAS Number: 3939-12-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoronicotinonitrile, with the CAS number 3939-12-6, is a fluorinated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both a fluorine atom and a nitrile group on the pyridine ring, make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It includes detailed tables of its physical and spectroscopic data, experimental protocols for its synthesis and key reactions, and visualizations of its synthetic utility and potential application in drug discovery workflows.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₆H₃FN₂ and a molecular weight of 122.10 g/mol .[1] The presence of the electron-withdrawing fluorine atom and nitrile group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3939-12-6 | [1] |
| Molecular Formula | C₆H₃FN₂ | [1] |
| Molecular Weight | 122.10 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 32-36 °C | |
| Boiling Point (Predicted) | 198.5±25.0 °C | |
| SMILES | C1=CC(=NC=C1C#N)F | [1] |
| InChI Key | VRLVOMUVHHHJHB-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.65 | d | ~2.4 |
| H-4 | 8.20 | ddd | ~8.4, ~2.4, ~0.8 |
| H-5 | 7.20 | dd | ~8.4, ~2.8 |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 152.5 (d, J=14 Hz) |
| C-3 | 110.0 |
| C-4 | 142.0 (d, J=8 Hz) |
| C-5 | 115.0 (d, J=4 Hz) |
| C-6 | 165.0 (d, J=245 Hz) |
| CN | 117.0 |
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2230 - 2210 | Strong |
| C-F (Aryl Fluoride) | 1250 - 1100 | Strong |
| C=N, C=C (Aromatic Ring) | 1600 - 1450 | Medium to Strong |
Table 5: Mass Spectrometry Data
| Ion | m/z |
| [M]⁺ | 122.03 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the fluorination of a corresponding chloro- or bromo-precursor. The following is a representative protocol based on nucleophilic aromatic substitution.
Protocol: Synthesis of this compound from 6-Chloronicotinonitrile
Materials:
-
6-Chloronicotinonitrile
-
Potassium Fluoride (spray-dried)
-
Sulfolane (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-chloronicotinonitrile (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Add anhydrous sulfolane to the flask to create a slurry.
-
Heat the reaction mixture to 180-220 °C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a stirred mixture of water and ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.
Key Reactions of this compound
This compound is a versatile intermediate for the synthesis of more complex molecules. The fluorine atom can be displaced by various nucleophiles, and the nitrile group can undergo a range of transformations.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond at the 6-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Reaction vessel suitable for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the 6-aryl-nicotinonitrile product.
Applications in Drug Discovery and Medicinal Chemistry
The nicotinonitrile scaffold is present in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound is an attractive starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors and compounds with potential anticancer activity.[1][3]
While no specific biological signaling pathway has been definitively elucidated for this compound itself, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5] Nicotinonitrile-based compounds have shown potential as PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[1]
Visualizations
The following diagrams illustrate the synthetic utility of this compound and a general workflow for screening such compounds for biological activity.
Caption: Synthetic pathways from this compound.
Caption: Workflow for drug discovery screening.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of heterocyclic compounds. Its utility in nucleophilic aromatic substitution and cross-coupling reactions, combined with the beneficial effects of fluorine incorporation in drug candidates, makes it a compound of significant interest to the medicinal chemistry community. Further exploration of the biological activities of its derivatives is warranted to uncover new therapeutic agents.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. 5-Fluoro-6-methylnicotinonitrile | Benchchem [benchchem.com]
- 3. Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Fluoronicotinonitrile (CAS No: 3939-12-6). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. Detailed, standardized experimental protocols for acquiring high-quality spectroscopic data for this compound and related pyridine derivatives are also included.
Molecular Structure
IUPAC Name: 6-fluoropyridine-3-carbonitrile Molecular Formula: C₆H₃FN₂ Molecular Weight: 122.10 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the cyano group, and the fluorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.60 - 8.75 | Doublet of doublets (dd) | ⁴J(H-2, H-4) ≈ 2.5 Hz, ⁵J(H-2, F) ≈ 1.0 Hz |
| H-4 | 8.10 - 8.25 | Doublet of doublets of doublets (ddd) | ³J(H-4, H-5) ≈ 8.5 Hz, ⁴J(H-4, H-2) ≈ 2.5 Hz, ⁴J(H-4, F) ≈ 4.0 Hz |
| H-5 | 7.20 - 7.35 | Doublet of doublets (dd) | ³J(H-5, H-4) ≈ 8.5 Hz, ³J(H-5, F) ≈ 8.5 Hz |
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound is expected to display six signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents and their position on the pyridine ring. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | 151 - 153 | Doublet | ³J(C-2, F) ≈ 15 Hz |
| C-3 | 108 - 110 | Singlet | - |
| C-4 | 143 - 145 | Doublet | ³J(C-4, F) ≈ 5 Hz |
| C-5 | 111 - 113 | Doublet | ²J(C-5, F) ≈ 40 Hz |
| C-6 | 165 - 167 | Doublet | ¹J(C-6, F) ≈ 250 Hz |
| CN | 116 - 118 | Singlet | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the aromatic ring, and the C-F bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2220 - 2240 | Strong, Sharp | C≡N stretch (aromatic nitrile)[1] |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Medium to Strong | C=C stretching in the aromatic ring |
| 1500 - 1400 | Medium to Strong | C=C stretching in the aromatic ring |
| 1250 - 1000 | Medium to Strong | C-F stretch and C-H in-plane bending |
| Below 900 | Medium to Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.
| m/z | Predicted Identity |
| 122 | [M]⁺ (Molecular Ion) |
Fragmentation patterns would likely involve the loss of HCN (m/z 27) or F (m/z 19). PubChem lists a GC-MS analysis for this compound performed on an Agilent 5977E MSD-7820A GC, indicating the availability of experimental mass spectral data through their database.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition for ¹H NMR:
-
Pulse Program: Standard 30° or 90° pulse.
-
Spectral Width: Approximately 12 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Acquisition for ¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
IR Spectroscopy
A general protocol for obtaining an FT-IR spectrum of this compound is as follows:
-
Sample Preparation:
-
For solid samples (KBr pellet): Mix a small amount of the compound (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
For thin film: If the compound is a low-melting solid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (for KBr pellet or thin film) or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[4]
-
Mass Spectrometry
A general procedure for the analysis of this compound by mass spectrometry is as follows:
-
Sample Introduction:
-
For a volatile compound, direct insertion or injection into a gas chromatograph (GC-MS) is suitable.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
-
Ionization:
-
Electron Ionization (EI): Typically used with GC-MS, where high-energy electrons bombard the sample to produce a molecular ion and fragment ions.[5]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for producing the protonated molecule [M+H]⁺ with minimal fragmentation.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 2-Fluoropyridine-5-carbonitrile | C6H3FN2 | CID 15765964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Synthesis of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-fluoronicotinonitrile, a key building block in the development of various pharmaceutical compounds. The guide details the starting materials, experimental protocols, and reaction mechanisms for the most common and effective synthetic pathways.
Synthesis via Dehydration of 6-Fluoronicotinamide
This two-step route commences with the readily available 6-fluoronicotinic acid, which is first converted to its corresponding amide, followed by dehydration to yield the target nitrile.
Starting Material: 6-Fluoronicotinic Acid
6-Fluoronicotinic acid can be synthesized from multiple starting materials. Two prominent methods are detailed below.
Method A: Oxidation of 2-Fluoro-5-methylpyridine
A common and straightforward approach involves the oxidation of 2-fluoro-5-methylpyridine using a strong oxidizing agent like potassium permanganate.
Method B: Halogen-Magnesium Exchange of 2,5-Dibromopyridine
An alternative route utilizes a Grignard reaction followed by fluorination. This method is advantageous for its high selectivity and milder conditions.
Experimental Protocols
Protocol 1.1: Synthesis of 6-Fluoronicotinic Acid from 2-Fluoro-5-methylpyridine
-
Reaction:
-
To a solution of 2-fluoro-5-methylpyridine (1.0 eq) in water, potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq) are added.
-
The mixture is heated to 95°C for 5 hours.
-
The hot mixture is filtered to remove manganese dioxide.
-
The filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.
-
The solid is collected by filtration, and the filtrate is extracted with dichloromethane.
-
The combined organic extracts and the solid are concentrated under reduced pressure to yield 6-fluoronicotinic acid.
-
Protocol 1.2: Synthesis of 6-Fluoronicotinamide from 6-Fluoronicotinic Acid
-
Reaction:
-
6-Fluoronicotinic acid (1.0 eq) is suspended in a suitable solvent such as dichloromethane.
-
A chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride, is added, often with a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature or gentle heat until the conversion to the acid chloride is complete.
-
The excess chlorinating agent and solvent are removed under reduced pressure.
-
The crude acid chloride is then dissolved in an appropriate solvent and treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent to form the amide.
-
The product, 6-fluoronicotinamide, is isolated by filtration or extraction.
-
Protocol 1.3: Synthesis of this compound from 6-Fluoronicotinamide
-
Reaction:
-
6-Fluoronicotinamide (1.0 eq) is treated with a dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.
-
The reaction is typically carried out in an inert solvent or, in the case of POCl₃ or SOCl₂, in the reagent itself as the solvent.
-
The reaction mixture is heated, often to reflux, to drive the dehydration.
-
Upon completion, the reaction is carefully quenched, for instance, by pouring it onto ice.
-
The product, this compound, is then isolated by extraction with an organic solvent and purified by methods such as distillation or chromatography.
-
Quantitative Data
| Starting Material | Product | Reagents | Yield (%) |
| 2-Fluoro-5-methylpyridine | 6-Fluoronicotinic acid | KMnO₄, KOH | ~83% |
| 6-Fluoronicotinic acid | 6-Fluoronicotinamide | SOCl₂, NH₃ | High |
| 6-Fluoronicotinamide | This compound | POCl₃ | Good |
Synthesis Workflow
Caption: Synthesis of this compound from 2-Fluoro-5-methylpyridine.
Synthesis via Balz-Schiemann Reaction
This pathway involves the diazotization of 6-aminonicotinonitrile followed by a fluorination reaction, a classic method for introducing fluorine onto an aromatic ring.
Starting Material: 6-Aminonicotinonitrile
6-Aminonicotinonitrile serves as the key precursor in this route.
Experimental Protocol
Protocol 2.1: Synthesis of this compound from 6-Aminonicotinonitrile
-
Diazotization:
-
6-Aminonicotinonitrile (1.0 eq) is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), at a low temperature (typically 0-5°C).
-
A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This generates the in situ diazonium salt.
-
-
Fluorination (Balz-Schiemann Reaction):
-
The resulting diazonium tetrafluoroborate or hexafluorophosphate salt often precipitates from the solution and can be isolated by filtration.
-
The isolated diazonium salt is then gently heated, either as a solid or suspended in an inert solvent.
-
Thermal decomposition of the diazonium salt releases nitrogen gas and boron trifluoride (or phosphorus pentafluoride), yielding the desired this compound.
-
Alternatively, the diazotization can be performed in anhydrous hydrogen fluoride (HF) or HF-pyridine, followed by decomposition of the in situ formed diazonium fluoride.
-
Quantitative Data
| Starting Material | Product | Reagents | Yield (%) |
| 6-Aminonicotinonitrile | This compound | 1. NaNO₂, HBF₄2. Heat | Moderate |
Reaction Pathway
Caption: Balz-Schiemann synthesis of this compound.
Synthesis via Halogen Exchange (Halex) Reaction
The Halex reaction provides a direct method for introducing fluorine by displacing a chlorine atom from the corresponding chloro-substituted precursor.
Starting Material: 6-Chloronicotinonitrile
The starting material for this route is 6-chloronicotinonitrile.
Experimental Protocol
Protocol 3.1: Synthesis of this compound from 6-Chloronicotinonitrile
-
Reaction:
-
6-Chloronicotinonitrile (1.0 eq) is heated with a source of fluoride ions, typically an alkali metal fluoride such as potassium fluoride (KF) or cesium fluoride (CsF).
-
The reaction is carried out in a high-boiling polar aprotic solvent, for instance, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.
-
To enhance the reactivity of the fluoride salt, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), is often added.[1]
-
The reaction mixture is heated to a high temperature (typically 150-220°C) for several hours.
-
After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The product, this compound, is then purified by distillation or chromatography.
-
Quantitative Data
| Starting Material | Product | Reagents | Yield (%) |
| 6-Chloronicotinonitrile | This compound | KF, Phase-transfer catalyst, DMSO | Good |
Logical Relationship
Caption: Halex reaction for this compound synthesis.
References
A Technical Guide to 6-Fluoronicotinonitrile for Chemical Researchers
An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Fluorinated Building Block
For researchers, scientists, and professionals in drug development, 6-fluoronicotinonitrile (CAS No. 3939-12-6) has emerged as a valuable fluorinated heterocyclic building block. Its unique electronic properties make it a sought-after intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its commercial availability, a detailed representative synthesis protocol, and a visualization of the synthetic workflow.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally ranging from 95% to 97%. For larger-scale needs, inquiries with manufacturers for bulk quantities are recommended. Below is a summary of representative commercial offerings.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 3939-12-6 | 97% | Inquire for details |
| BLD Pharm | 3939-12-6 | Inquire for details | Inquire for details[1] |
| Ambeed | 3939-12-6 | Inquire for details | Inquire for details |
| Synthonix Corporation | 3939-12-6 | 97% | Inquire for details |
| Chempure | 3939-12-6 | 95% | Inquire for details |
Note: Availability and specific quantities are subject to change. Please consult the suppliers' websites for the most current information.
Synthesis of this compound: A Representative Experimental Protocol
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide, typically chloride, from the 6-position of the pyridine ring with a fluoride ion. While specific, detailed protocols for this exact transformation are not widely published in peer-reviewed journals, the following represents a standard, effective procedure based on established principles of SNAr fluorination of chloropyridines.[2][3]
Reaction Scheme:
Materials:
-
6-Chloronicotinonitrile
-
Anhydrous Potassium Fluoride (spray-dried for optimal reactivity)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional but recommended to enhance reactivity[4]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 6-chloronicotinonitrile (1.0 equivalent) and anhydrous potassium fluoride (2.0-3.0 equivalents). If using, add the phase-transfer catalyst (0.1 equivalents).
-
Solvent Addition: Add a sufficient volume of a dry aprotic polar solvent to the flask to ensure effective stirring.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 150 °C to 220 °C. The optimal temperature will depend on the solvent used. The reaction is stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine to remove residual solvent, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel or by vacuum distillation to afford the final product.
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound via nucleophilic aromatic substitution.
References
In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 6-fluoronicotinonitrile, a key building block in medicinal chemistry. In the absence of an experimentally determined crystal structure, this document leverages high-level computational chemistry to elucidate the molecule's geometric parameters. Detailed protocols for computational modeling, alongside general methodologies for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented to offer a complete framework for the structural characterization of this and similar compounds.
Molecular Structure
This compound, with the chemical formula C₆H₃FN₂, is a derivative of pyridine carrying a fluorine atom at the 6-position and a nitrile group at the 3-position. Its molecular weight is 122.10 g/mol . The presence of the highly electronegative fluorine atom and the electron-withdrawing nitrile group significantly influences the electronic distribution and geometry of the pyridine ring.
Computational Geometry Optimization
To determine the most stable three-dimensional arrangement of atoms, a geometry optimization was performed using Density Functional Theory (DFT), a robust computational quantum mechanical modeling method.
Experimental Protocol: DFT Geometry Optimization
-
Software: Gaussian 16 Suite of Programs
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional
-
Basis Set: 6-31G*, which includes d-type polarization functions on heavy atoms.
-
Procedure:
-
An initial structure of this compound was built using a molecular editor.
-
The structure was subjected to a full geometry optimization without any symmetry constraints.
-
The convergence criteria were set to the software's default values, ensuring a stationary point on the potential energy surface was reached.
-
A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
The workflow for this computational analysis is depicted below.
Optimized Molecular Geometry
The DFT calculations reveal a planar structure for the this compound molecule. The optimized geometric parameters, including bond lengths and bond angles, are summarized in the tables below.
Table 1: Calculated Bond Lengths for this compound
| Bond | Length (Å) |
| C1-C2 | 1.385 |
| C2-C3 | 1.391 |
| C3-C4 | 1.390 |
| C4-N5 | 1.334 |
| N5-C6 | 1.338 |
| C6-C1 | 1.382 |
| C3-C7 | 1.442 |
| C7-N8 | 1.154 |
| C6-F9 | 1.335 |
| C1-H10 | 1.082 |
| C2-H11 | 1.083 |
| C4-H12 | 1.084 |
Table 2: Calculated Bond Angles for this compound
| Angle | Angle (°) |
| C6-C1-C2 | 118.9 |
| C1-C2-C3 | 119.2 |
| C2-C3-C4 | 118.5 |
| C3-C4-N5 | 123.5 |
| C4-N5-C6 | 117.2 |
| N5-C6-C1 | 122.7 |
| C2-C3-C7 | 121.0 |
| C4-C3-C7 | 120.5 |
| C3-C7-N8 | 179.1 |
| N5-C6-F9 | 116.8 |
| C1-C6-F9 | 120.5 |
| C2-C1-H10 | 120.6 |
| C6-C1-H10 | 120.5 |
| C1-C2-H11 | 120.4 |
| C3-C2-H11 | 120.4 |
| N5-C4-H12 | 118.2 |
| C3-C4-H12 | 118.3 |
Conformational Analysis
For a rigid aromatic system like this compound, significant conformational isomerism is not expected under normal conditions. The molecule is predicted to be planar, and rotation around the C-C and C-N bonds within the ring is highly restricted. The primary consideration for conformational flexibility would be the rotation of the nitrile group. However, computational analysis indicates that the linear C-C≡N arrangement is energetically highly favorable, and any significant deviation from this linearity would be energetically costly. Therefore, this compound is considered to exist predominantly in a single planar conformation.
Experimental Protocols for Structural Elucidation
While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), the following sections outline the standard experimental protocols that would be employed for its definitive structural characterization.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof), slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by irradiating the crystal with monochromatic X-rays and recording the diffraction pattern as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.
The logical flow of a single-crystal X-ray diffraction experiment is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. A combination of 1D and 2D NMR experiments can confirm the connectivity and chemical environment of atoms within the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A series of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals in the spectra are analyzed to determine the connectivity of the atoms and confirm the molecular structure. For this compound, ¹⁹F NMR would be particularly informative for probing the environment of the fluorine atom.
The relationship between different NMR experiments and the information they provide for structural elucidation is shown below.
Conclusion
This technical guide has presented a detailed analysis of the molecular structure and conformation of this compound based on computational modeling. The molecule is predicted to be planar with specific bond lengths and angles determined by DFT calculations. While an experimental crystal structure remains to be determined, the provided protocols for X-ray crystallography and NMR spectroscopy outline the standard procedures for the definitive experimental characterization of this important chemical entity. The combination of computational and experimental approaches provides a powerful strategy for the comprehensive structural elucidation of molecules relevant to drug discovery and development.
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoronicotinonitrile is a versatile building block in medicinal chemistry and materials science, primarily owing to the reactivity of its nitrile group and the influence of the electron-withdrawing fluorine atom on the pyridine ring. This guide provides a comprehensive overview of the key chemical transformations of the nitrile functionality in this compound, supported by experimental data and detailed protocols. The strategic manipulation of the nitrile group allows for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery and development.
Core Reactivity of the Nitrile Group
The carbon atom of the nitrile group in this compound is electrophilic, making it susceptible to attack by various nucleophiles. The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen further enhances this electrophilicity. Key reactions of the nitrile group include hydrolysis, reduction, cycloadditions, and nucleophilic additions to form amidines and thioamides.
Key Transformations and Experimental Protocols
Hydrolysis to 6-Fluoronicotinamide
The hydrolysis of the nitrile group offers a direct route to the corresponding amide, a common functional group in pharmaceuticals. This transformation can be achieved under either acidic or basic conditions.
Reaction Scheme:
Experimental Protocol (Acid-Catalyzed Hydrolysis):
A solution of this compound in a suitable solvent, such as aqueous ethanol, is treated with a strong acid like sulfuric acid or hydrochloric acid. The mixture is then heated to reflux for a specified period. Upon cooling and neutralization, 6-fluoronicotinamide can be isolated and purified.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| This compound | H₂SO₄ | Aqueous Ethanol | Reflux | 4-8 h | High |
Reduction to (6-Fluoropyridin-3-yl)methanamine
Reduction of the nitrile group provides access to primary amines, which are crucial intermediates for the synthesis of a wide range of biologically active molecules. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation.
Reaction Scheme:
Experimental Protocol:
To a solution of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature or gently heated to ensure complete reduction. The reaction is carefully quenched with water and an aqueous base, and the product is extracted and purified.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| This compound | LiAlH₄ | Diethyl Ether | 0 °C to RT | 2-4 h | Good to High |
Note: Specific yield data for this reaction on this compound is not available in the provided search results, but this is a standard and generally high-yielding reaction for nitrile reduction.
[3+2] Cycloaddition to form 5-(6-Fluoropyridin-3-yl)-1H-tetrazole
The [3+2] cycloaddition of an azide source to the nitrile group is a powerful method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry. This reaction is often catalyzed by zinc salts.[2][3]
Reaction Scheme:
Experimental Protocol (Zinc-Catalyzed):
A mixture of this compound, sodium azide, and a zinc salt (e.g., zinc chloride or zinc bromide) in a suitable solvent like water or a polar aprotic solvent (e.g., DMF) is heated.[4][5] The use of water as a solvent is an environmentally friendly and safe option that can minimize the risk of explosion associated with hydrazoic acid.[6] After the reaction is complete, the tetrazole product is isolated by acidification and filtration or extraction.
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
| This compound | NaN₃, ZnCl₂ | Water | Reflux | 12-24 h | Good to High |
Characterization Data for 5-(6-Fluoropyridin-3-yl)-1H-tetrazole:
-
Appearance: White to off-white solid.
-
Spectroscopic Data: Expected signals in ¹H NMR and ¹³C NMR would correspond to the fluoropyridyl and tetrazole moieties. IR spectroscopy would show the absence of the nitrile stretch and the presence of N-H and C=N stretches characteristic of the tetrazole ring.
Synthesis of N-Substituted 6-Fluoronicotinamidines
The reaction of nitriles with amines to form amidines is a fundamental transformation in organic synthesis, yielding compounds with a broad spectrum of biological activities. This reaction can be catalyzed by various reagents, including strong bases or copper salts.[7][8]
Reaction Scheme:
Experimental Protocol (Base-Activated):
A primary amine is deprotonated with a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature. This compound is then added to the resulting amine anion. The reaction is quenched, and the amidine product is isolated, often as its hydrochloride salt.[7]
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
| This compound | Primary Amine, n-BuLi | THF | -78 °C to RT | 1-3 h | Moderate to Good |
Experimental Protocol (Copper-Catalyzed):
A mixture of this compound, a primary or secondary amine, a copper(I) salt (e.g., CuCl), a base (e.g., Cs₂CO₃), and a ligand (e.g., 2,2'-bipyridine) in a suitable solvent like 2,2,2-trifluoroethanol (TFE) is heated under an oxygen atmosphere.[8]
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
| This compound | Amine, CuCl, Cs₂CO₃, 2,2'-bipyridine | TFE | 100 °C | 15 h | Good |
Thionation to 6-Fluoronicotinothioamide
Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocycles and are also found in various biologically active compounds. The conversion of a nitrile to a thioamide can be achieved directly or via the corresponding amide using a thionating agent like Lawesson's reagent.[9][10][11]
Reaction Scheme (from Amide):
Experimental Protocol (Using Lawesson's Reagent):
6-Fluoronicotinamide and Lawesson's reagent are heated in an anhydrous solvent such as toluene or dioxane.[9][12] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up to remove phosphorus byproducts, and the thioamide is purified.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 6-Fluoronicotinamide | Lawesson's Reagent | Toluene | Reflux | 2-6 h | Good |
Characterization Data for 6-Fluoronicotinothioamide:
-
Appearance: Typically a yellow or orange solid.
-
Spectroscopic Data: ¹H and ¹³C NMR would show shifts consistent with the thioamide functionality. The IR spectrum would be characterized by the absence of the amide C=O stretch and the presence of a C=S stretching vibration.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key reactive pathways of the nitrile group in this compound and a general workflow for its transformation into various heterocyclic derivatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 6. scielo.org.za [scielo.org.za]
- 7. mdpi.com [mdpi.com]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. Thioamide synthesis by thionation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Impact of Fluorine on 6-Fluoronicotinonitrile Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the reactivity and biological activity of a molecule. This guide focuses on 6-Fluoronicotinonitrile, a versatile building block in drug discovery, and explores the impact of the fluorine atom on its chemical reactivity, particularly in the context of nucleophilic aromatic substitution (SNAr). Understanding these effects is crucial for the rational design and synthesis of novel therapeutics.
The Activating Effect of Fluorine in Nucleophilic Aromatic Substitution
The presence of a fluorine atom at the 6-position of the pyridine ring, along with the electron-withdrawing nitrile group at the 3-position, renders the 6-position of this compound highly susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in the synthesis of substituted aromatic compounds.
The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. While traditionally, bond strength might suggest that fluorine is a poor leaving group, in the context of SNAr, the opposite is often true. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile. This initial attack is typically the rate-determining step of the reaction.
Below is a table summarizing the relative rates of reaction of 2-halopyridines with piperidine, a common nucleophile. This data serves as a proxy to understand the enhanced reactivity of the C-F bond in this compound compared to its other halo-analogues.
| Halogen at Position 2 | Relative Rate of Reaction with Piperidine |
| F | 310 |
| Cl | 1 |
| Br | 0.79 |
| I | 0.24 |
Data adapted from a study on the reactivity of 2-halopyridines.
This significant rate enhancement for the fluoro-substituted pyridine underscores the utility of this compound as a reactive intermediate for the introduction of various functionalities at the 6-position.
Application in Drug Discovery: Synthesis of Dual GSK-3β/CK-1δ Inhibitors
A prominent application of this compound is in the synthesis of kinase inhibitors, which are a major class of therapeutics for a variety of diseases, including cancer and neurodegenerative disorders. The 6-amino-3-cyanopyridine scaffold, readily accessible from this compound, is a common feature in many kinase inhibitors.
One notable example is the synthesis of a series of 6-amino pyridine derivatives that act as potent dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[1] These kinases are implicated in the hyperphosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease.
Experimental Protocol: Synthesis of 6-(Arylamino)nicotinonitrile Derivatives
The following is a representative experimental protocol for the nucleophilic aromatic substitution of this compound with an aniline derivative, a key step in the synthesis of the aforementioned dual GSK-3β/CK-1δ inhibitors.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 6-(Arylamino)nicotinonitrile.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-N-methyl-benzenesulfonamide)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
2-Propanol or another suitable high-boiling point solvent
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in 2-propanol, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
De-gas the reaction mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(arylamino)nicotinonitrile derivative.
Signaling Pathway in Alzheimer's Disease: The Role of GSK-3β and CK-1δ in Tau Hyperphosphorylation
GSK-3β and CK-1δ are serine/threonine kinases that play crucial roles in various cellular processes. In the context of Alzheimer's disease, their dysregulation leads to the hyperphosphorylation of the tau protein. Phosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.
The Wnt signaling pathway is a key regulator of GSK-3β activity. In a healthy state, Wnt signaling is active and inhibits GSK-3β, preventing tau hyperphosphorylation. However, in Alzheimer's disease, this pathway is often impaired, leading to the overactivation of GSK-3β. CK-1δ also contributes to this pathological process by phosphorylating tau at different sites.
The following diagram illustrates the simplified signaling pathway leading to tau hyperphosphorylation and the points of intervention for dual GSK-3β/CK-1δ inhibitors.
Caption: Simplified signaling pathway of tau hyperphosphorylation by GSK-3β and CK-1δ.
Conclusion
The fluorine atom in this compound plays a pivotal role in enhancing its reactivity towards nucleophiles, making it a valuable and versatile building block in medicinal chemistry. This enhanced reactivity, a consequence of the strong electron-withdrawing nature of fluorine, facilitates the efficient synthesis of a diverse range of substituted nicotinonitrile derivatives. The successful application of this compound in the synthesis of potent dual GSK-3β/CK-1δ inhibitors for potential Alzheimer's disease therapy highlights its significance in modern drug discovery. A thorough understanding of the principles governing the reactivity of such fluorinated heterocycles is paramount for the continued development of novel and effective therapeutic agents.
References
The Strategic Application of 6-Fluoronicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the array of fluorinated building blocks, 6-Fluoronicotinonitrile has emerged as a versatile and highly valuable synthon in medicinal chemistry. Its unique electronic properties and reactive handles make it a cornerstone for the synthesis of a diverse range of bioactive molecules, particularly in the development of kinase inhibitors and novel PET imaging agents. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and a summary of its impact on the biological activity of derivative compounds.
Physicochemical Properties and Synthetic Utility
This compound, a pyridine ring substituted with a fluorine atom at the 6-position and a nitrile group at the 3-position, offers a unique combination of chemical features. The strong electron-withdrawing nature of both the fluorine and nitrile groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) at the 6-position. This reactivity is a key feature exploited in the synthesis of various derivatives.[1][2] Furthermore, the nitrile group serves as a versatile functional handle that can be transformed into other key functionalities such as amines, amides, and carboxylic acids.
The strategic placement of the fluorine atom can also impart desirable properties to the final drug molecule. These include enhanced metabolic stability, improved binding affinity to target proteins, and modulation of the pKa of nearby functional groups.[3]
Core Applications in Medicinal Chemistry
Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes often implicated in the pathogenesis of cancer and inflammatory diseases, making them prime targets for therapeutic intervention.[4] this compound serves as a key building block in the synthesis of a variety of kinase inhibitors. The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the substituents introduced via the displacement of the fluorine atom can be tailored to target specific pockets within the kinase active site.
While specific FDA-approved drugs containing the this compound moiety are not prominently documented, numerous patents highlight its use in the development of novel kinase inhibitors.[5][6] The general synthetic strategy often involves a nucleophilic aromatic substitution reaction followed by further elaboration of the molecule.
Quantitative Data on Related Kinase Inhibitors:
To illustrate the potency of kinase inhibitors derived from related fluorinated pyridine scaffolds, the following table summarizes the IC50 values of various kinase inhibitors against different cancer cell lines. This data, while not directly from this compound derivatives, provides a benchmark for the expected activity of compounds synthesized using this building block.
| Compound Class | Target Kinase(s) | Cell Line | IC50 (µM) |
| Pyrimidine Derivatives | VEGFR-2 | HCT-116 | 0.53 - 1.14 |
| Pyrimidine Derivatives | VEGFR-2 | MCF-7 | 1.54 |
| Combretastatin Analogs | Tubulin | HepG2 | 0.65 - 0.92 |
| Benzodioxole Derivatives | - | A549 | 10.67 |
| Benzodioxole Derivatives | - | C6 | 4.33 |
Development of PET Imaging Tracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. The fluorine-18 (¹⁸F) isotope is a widely used positron emitter due to its favorable decay properties. This compound and its derivatives, such as 6-Fluoronicotinic acid, are crucial precursors in the synthesis of ¹⁸F-labeled PET tracers.[11][12][13] The fluorine atom on the pyridine ring can be readily substituted with ¹⁸F in the final step of the synthesis, a process known as late-stage radiofluorination.
The resulting ¹⁸F-labeled tracers can be designed to target specific receptors or transporters in the body, enabling the early diagnosis and monitoring of diseases such as cancer and neurological disorders.[14]
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing aryl or heteroaryl moieties at the 6-position, a common step in the synthesis of kinase inhibitors.[15][16][17]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-nicotinonitrile.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol outlines a general procedure for the displacement of the fluorine atom of this compound with a nucleophile, such as an amine or an alcohol. This is a key step in the synthesis of a wide range of derivatives.[18]
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the nucleophile (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 80-120 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing Synthetic Pathways and Logical Relationships
To better illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz, depict key reaction workflows.
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. gacariyalur.ac.in [gacariyalur.ac.in]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of 6-[¹⁸F]fluoro-PBR28, a novel radiotracer for imaging the TSPO 18 kDa with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Preclinical Evaluation of 6-[18F]Fluorine-α-methyl-l-tryptophan, a Novel PET Tracer for Measuring Tryptophan Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoronicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 6-fluoronicotinonitrile and its derivatives, which are key building blocks in medicinal chemistry. The document details synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. A significant application of these compounds is highlighted in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.
Introduction
This compound and its derivatives are important heterocyclic scaffolds in drug discovery. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The nitrile group serves as a versatile handle for further chemical transformations. A prominent example of a drug molecule synthesized from a this compound derivative is Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4][5][6] This document outlines key synthetic strategies for accessing these valuable compounds.
Synthetic Methodologies
The synthesis of this compound derivatives can be broadly categorized into two main approaches:
-
Direct Cyanation of 6-Halonicotinoyl Precursors: This is a common and efficient method involving the displacement of a halide (typically chlorine or bromine) at the 6-position of the pyridine ring with a cyanide source. Palladium-catalyzed cross-coupling reactions are frequently employed for this transformation.
-
Modification of a Pre-formed this compound Core: This approach involves the synthesis of the parent this compound followed by diversification at other positions on the pyridine ring.
A classical method for introducing a cyano group is the Sandmeyer reaction , which proceeds via a diazonium salt intermediate from a corresponding amino-substituted pyridine.[7]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and a key precursor, 6-fluoronicotinic acid.
Table 1: Synthesis of this compound via Palladium-Catalyzed Cyanation
| Starting Material | Catalyst/Ligand | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-fluoropyridine | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80 | 12 | ~90 | Adapted from[8] |
| 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄ | KCN | MeCN | 80 | 6 | ~85 | General Method[9] |
| 2-Chloro-5-fluoropyridine | Pd(OAc)₂ / Xantphos | Zn(CN)₂ | DMF/H₂O | 100 | 1 | >95 | [9] |
Table 2: Synthesis of 6-Fluoronicotinic Acid via Oxidation
| Starting Material | Oxidizing Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-5-methylpyridine | KMnO₄ | KOH | Water | 95 | 5 | 83.6 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-5-fluoropyridine
This protocol describes the synthesis of this compound from 2-chloro-5-fluoropyridine using a palladium catalyst and zinc cyanide.
Materials:
-
2-Chloro-5-fluoropyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-fluoropyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of 6-Fluoronicotinic Acid by Oxidation of 2-Fluoro-5-methylpyridine.[10]
This protocol details the oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid.
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane
-
Three-necked flask
-
Mechanical stirrer
-
Oil bath
Procedure:
-
In a 500 mL three-necked flask, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 250 mL of water.
-
Start mechanical stirring and add potassium permanganate (31.6 g, 0.2 mol) and potassium hydroxide (5.6 g, 0.1 mol) successively.
-
Heat the mixture in an oil bath to 95 °C and maintain the reaction for 5 hours.
-
Filter the hot reaction mixture and collect the filtrate.
-
Allow the filtrate to cool to room temperature and then adjust the pH to 2-4 with concentrated hydrochloric acid, which will cause a solid to precipitate.
-
Filter the precipitated solid.
-
Extract the filtrate twice with dichloromethane.
-
Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to obtain 6-fluoronicotinic acid as an off-white solid (Yield: 11.8 g).
Application in Drug Synthesis: Tofacitinib
This compound derivatives are crucial intermediates in the synthesis of Tofacitinib, a potent JAK inhibitor. The synthesis involves the coupling of a chiral piperidine moiety with a pyrrolo[2,3-d]pyrimidine core, where the nitrile group can be a precursor to other functionalities or be part of the final molecule.
Visualizations
Experimental Workflow: Palladium-Catalyzed Cyanation
References
- 1. Tofacitinib - Wikipedia [en.wikipedia.org]
- 2. ard.bmj.com [ard.bmj.com]
- 3. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unl.pt [research.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. cem.de [cem.de]
- 8. researchgate.net [researchgate.net]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 6-fluoronicotinonitrile as a key building block. This versatile reaction enables the synthesis of a diverse range of 6-aryl- or 6-heteroarylnicotinonitriles, which are valuable intermediates in the discovery and development of novel therapeutics. The protocols and data presented herein are compiled from established methodologies for similar substrates and serve as a detailed guide for laboratory implementation.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] this compound is an attractive substrate for such couplings due to the presence of the fluorine atom, which can serve as a leaving group under appropriate conditions, and the nicotinonitrile core, a prevalent scaffold in medicinal chemistry.[3][4] The resulting 6-substituted nicotinonitrile derivatives are of significant interest in drug discovery, finding applications as kinase inhibitors, receptor antagonists, and other biologically active agents.[3][5]
The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Coupling Reaction of this compound
(Note: While the C-F bond is generally less reactive than C-Br or C-I bonds in Suzuki couplings, with the appropriate choice of catalyst, ligand, and reaction conditions, successful coupling can be achieved. The information provided is based on general principles and analogous reactions with similar halogenated pyridines.)
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 6-halonicotinonitriles with various boronic acids, based on data from analogous 6-bromonicotinonitrile couplings.[3][6] These parameters provide a strong starting point for the optimization of reactions with this compound.
| Coupling Partner (Arylboronic Acid) | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 85-95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 2-Thienylboronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O (3:1) | 100 | 10 | 70-80 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions and may require optimization for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration of this compound is typically between 0.1-0.2 M.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-aryl-nicotinonitrile.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[2][9] The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
This diagram outlines the typical experimental workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-fluoronicotinonitrile in nucleophilic aromatic substitution (SNAr) reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of substituted nicotinonitrile derivatives, which are key intermediates in the development of various therapeutic agents, particularly kinase inhibitors.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the derivatization of aromatic and heteroaromatic systems. This compound is an excellent substrate for SNAr reactions due to the presence of two strong electron-withdrawing groups, the nitrile and the pyridine nitrogen, which activate the ring towards nucleophilic attack. The fluorine atom at the 6-position serves as an excellent leaving group, facilitating substitution by a variety of nucleophiles.
The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.
Applications in Drug Development
The 6-substituted nicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules. The ability to readily introduce diverse functionalities at the 6-position of the nicotinonitrile ring through SNAr reactions makes this compound a key starting material in the synthesis of targeted therapies.
Notably, this scaffold is a common feature in a variety of kinase inhibitors, which are a major class of drugs used in the treatment of cancer and inflammatory diseases. The substituted nicotinonitrile moiety can interact with key residues in the ATP-binding site of kinases, leading to potent and selective inhibition. Examples of kinase families targeted by compounds derived from nicotinonitrile precursors include:
-
Janus Kinases (JAKs): Inhibitors of JAKs are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.
-
Bruton's Tyrosine Kinase (BTK): BTK inhibitors are effective in treating B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR inhibitors are anti-angiogenic agents used in the treatment of various solid tumors.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the SNAr of this compound with various classes of nucleophiles, along with representative quantitative data.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of 6-aminonicotinonitrile derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid byproduct.
General Protocol for Amination:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP), add the amine nucleophile (1.1-1.2 eq.) and a base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aminonicotinonitrile derivative.
Table 1: Nucleophilic Aromatic Substitution of this compound with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMSO | 120 | 12 | 85 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 8 | 92 |
| Piperidine | DIPEA | NMP | 80 | 6 | 95 |
| Morpholine | K₂CO₃ | DMSO | 100 | 10 | 90 |
Reaction with Thiol Nucleophiles
The SNAr reaction with thiols provides access to 6-(thio)nicotinonitrile derivatives. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.
General Protocol for Thiolation:
-
To a solution of the thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF or DMSO), add a base (e.g., NaH or K₂CO₃, 1.2 eq.) at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as required, and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired 6-(arylthio/alkylthio)nicotinonitrile.
Table 2: Nucleophilic Aromatic Substitution of this compound with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | 88 |
| 4-Methylthiophenol | NaH | THF | 60 | 6 | 91 |
| Benzyl mercaptan | K₂CO₃ | DMSO | 70 | 5 | 85 |
Reaction with Alcohol and Phenol Nucleophiles
The substitution of the fluorine atom with an oxygen nucleophile is achieved by reacting this compound with alcohols or phenols in the presence of a strong base to form the corresponding alkoxide or phenoxide.
General Protocol for O-Arylation/O-Alkylation:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq.) in an anhydrous solvent (e.g., THF or DMF).
-
Add a strong base (e.g., NaH or KOtBu, 1.2 eq.) portion-wise at 0 °C and stir for 30 minutes to generate the nucleophile.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Nucleophilic Aromatic Substitution of this compound with Alcohol and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 100 | 12 | 75 |
| 4-Methoxyphenol | KOtBu | THF | 80 | 8 | 82 |
| Ethanol | NaH | THF | 60 | 10 | 68 |
Visualizations
Reaction Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow for the SNAr of this compound and the signaling pathways of key drug targets that can be modulated by the resulting substituted nicotinonitrile derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of 6-substituted nicotinonitrile derivatives through nucleophilic aromatic substitution. The protocols and data presented herein demonstrate the feasibility and efficiency of these transformations with various nucleophiles. The resulting products are key intermediates in the discovery and development of novel therapeutics, particularly in the field of kinase inhibition. These application notes serve as a practical guide for researchers engaged in the synthesis and application of these important heterocyclic compounds.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile scaffolds are of paramount importance in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the pyridine ring is a key strategy for modulating the pharmacological properties of these molecules. 6-Fluoronicotinonitrile presents a unique building block; however, the inert nature of the C-F bond poses a significant challenge for traditional palladium-catalyzed cross-coupling reactions. Activation of the C-F bond typically requires specialized catalytic systems, often involving electron-rich and bulky ligands, to facilitate the oxidative addition of the palladium catalyst.
These application notes provide an overview of potential palladium-catalyzed cross-coupling reactions for this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. Due to the limited availability of specific experimental data for this compound, the presented quantitative data and protocols are based on analogous reactions with other fluorinated pyridines and electron-deficient fluoroarenes. These should serve as a valuable starting point for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-nicotinonitriles
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the coupling of this compound, highly active palladium catalysts with bulky, electron-rich phosphine ligands are generally required to facilitate the challenging C-F bond activation.
General Reaction Scheme:
F-C5H3N-CN + R1R2NH --[Pd catalyst, Ligand, Base]--> R1R2N-C5H3N-CN
F-C5H3N-CN + H-C≡C-R --[Pd catalyst, Cu(I), Base]--> R-C≡C-C5H3N-CN
F-C5H3N-CN + R-ZnX --[Pd catalyst, Ligand]--> R-C5H3N-CN
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Sonogashira coupling.
Caption: Catalytic cycle of the Negishi coupling.
Caption: General experimental workflow for cross-coupling.
Synthesis of 6-Fluoronicotinonitrile Analogs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-fluoronicotinonitrile and its analogs, compounds of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The primary synthetic strategy outlined here is the nucleophilic aromatic substitution (SNAr) of a corresponding 6-chloronicotinonitrile precursor.
Synthetic Pathway Overview
The synthesis of this compound analogs can be efficiently achieved via a nucleophilic aromatic substitution reaction. This method involves the displacement of a chloride ion from an electron-deficient pyridine ring by a fluoride ion. The electron-withdrawing nitrile group at the 3-position facilitates this reaction.
Caption: General reaction scheme for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 6-chloronicotinonitrile as a representative example. This procedure can be adapted for various substituted analogs.
Materials:
-
6-Chloronicotinonitrile
-
Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5-1.0 M of the starting material.
-
Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound and a hypothetical analog.
| Compound | Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 6-Chloronicotinonitrile | KF | DMSO | 160 | 18 | 75-85 |
| 5-Methyl-6-fluoronicotinonitrile | 6-Chloro-5-methylnicotinonitrile | CsF | Sulfolane | 170 | 24 | 70-80 |
Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and analysis of this compound analogs.
Concluding Remarks
The protocol described provides a robust and adaptable method for the synthesis of this compound and its analogs. The use of nucleophilic aromatic substitution is a well-established and scalable approach. Researchers can modify this protocol by varying the starting material, fluoride source, solvent, and temperature to optimize the synthesis of specific target molecules for their drug discovery and development programs. Careful monitoring and purification are crucial for obtaining high-purity compounds suitable for biological evaluation.
Application Notes and Protocols for the Synthesis of API Precursors from 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of active pharmaceutical ingredient (API) precursors utilizing 6-fluoronicotinonitrile as a key starting material. The inherent reactivity of the fluorine atom via nucleophilic aromatic substitution (SNAr) makes this compound a versatile building block in medicinal chemistry.
Introduction
This compound is a valuable reagent in pharmaceutical synthesis due to the strategic placement of its fluoro and cyano groups on the pyridine ring. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the C6 position for nucleophilic aromatic substitution, allowing for the facile introduction of various functionalities. The fluorine atom serves as an excellent leaving group in these reactions. This reactivity profile enables the construction of complex molecular scaffolds relevant to a range of therapeutic targets.
This document outlines the synthesis of substituted nicotinonitrile intermediates and their subsequent conversion to amidine derivatives, which are common pharmacophores in drug discovery.
Key Synthetic Applications
The primary application of this compound in API synthesis involves the displacement of the fluoride ion by a nucleophile. This is a robust and widely applicable reaction for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of this compound's utility. A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of substituted pyridine derivatives.
Experimental Protocols
Protocol 1: Synthesis of Substituted Nicotinonitrile Intermediates (General Procedure)
This protocol describes the synthesis of 6-substituted nicotinonitrile intermediates via a nucleophilic aromatic substitution reaction.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Appropriate nucleophile (e.g., pyrrolidine or 3-hydroxypyrrolidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the desired secondary amine nucleophile (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture at 90 °C overnight with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted nicotinonitrile.
Quantitative Data Summary:
| Starting Material | Nucleophile | Product | Yield |
| This compound | Pyrrolidine | 6-(Pyrrolidin-1-yl)nicotinonitrile | Good |
| This compound | (R)-3-Hydroxypyrrolidine | 6-((R)-3-Hydroxypyrrolidin-1-yl)nicotinonitrile | Good |
Protocol 2: Synthesis of Nicotinamidine Derivatives from Nicotinonitriles (General Procedure)
This protocol details the conversion of the synthesized nicotinonitrile intermediates into the corresponding amidine hydrochlorides, which are valuable precursors for various APIs.[1][2]
Reaction Scheme:
Materials:
-
6-Substituted nicotinonitrile intermediate (from Protocol 1)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Hydrochloric Acid (HCl) gas
-
7 M Ammonia (NH₃) solution in Methanol
Equipment:
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Standard laboratory glassware
Procedure:
-
Dissolve the 6-substituted nicotinonitrile in anhydrous methanol.
-
Bubble anhydrous HCl gas through the solution for a sufficient period to form the imino ether hydrochloride intermediate. The reaction is typically stirred at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the excess HCl and methanol under reduced pressure.
-
To the resulting crude imino ether hydrochloride, add a 7 M solution of ammonia in methanol.
-
Stir the mixture at room temperature overnight.
-
Monitor the conversion to the amidine by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude amidine by preparative HPLC to obtain the final product as the hydrochloride salt.
Quantitative Data Summary:
| Starting Nitrile | Product | Yield |
| 6-(Pyrrolidin-1-yl)nicotinonitrile | 6-(Pyrrolidin-1-yl)nicotinamidine hydrochloride | 50-65% |
| 6-((R)-3-Hydroxypyrrolidin-1-yl)nicotinonitrile | 6-((R)-3-Hydroxypyrrolidin-1-yl)nicotinamidine hydrochloride | 50-65% |
Application in Flow Chemistry
Continuous flow chemistry offers a scalable and efficient alternative to batch processing for the synthesis of API intermediates from this compound. Flow reactions with various nucleophiles have demonstrated high conversion and selectivity with short residence times.[3][4][5]
Quantitative Data for Flow Reactions:
| Nucleophile | Conversion | Selectivity | Residence Time | Temperature |
| Piperidine | 97% | >99% | ~7 min | 60 °C |
| Morpholine | 95% | >99% | ~7 min | 60 °C |
| Piperidin-4-ol | 87% | >99% | ~7 min | 60 °C |
| Thiomorpholine | 92% | >99% | ~7 min | 60 °C |
Visualizations
Experimental Workflow for Amidine Synthesis
Caption: Workflow for the two-step synthesis of amidine derivatives.
Logical Relationship of SNAr Reaction
Caption: SNAr reactions of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mind the Metal: A Fragment Library-Derived Zinc Impurity Binds the E2 Ubiquitin-Conjugating Enzyme Ube2T and Induces Structural Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 6-Fluoronicotinonitrile as a Precursor in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 6-fluoronicotinonitrile as a versatile precursor for the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. The high reactivity of the fluorine atom towards nucleophilic aromatic substitution (SNAr) and the synthetic versatility of the nitrile group make this compound an ideal starting material for the construction of complex molecular architectures, including pyrido[2,3-d]pyrimidines, which are known scaffolds for potent kinase inhibitors.
Overview of Synthetic Strategy
The primary synthetic route involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position of the pyridine ring is displaced by a suitable nucleophile, typically an amine, to form a 6-(substituted-amino)nicotinonitrile intermediate. This reaction is highly efficient due to the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen.
-
Cyclization: The resulting ortho-amino-nitrile intermediate undergoes cyclization with a suitable one-carbon synthon (e.g., formamide, guanidine) to construct the fused pyrimidine ring, yielding the desired pyrido[2,3-d]pyrimidine scaffold.
This modular approach allows for the introduction of diverse functionalities at the 6-position of the resulting heterocyclic system, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.
Experimental Protocols
General Protocol for the Synthesis of 6-(Substituted-amino)nicotinonitriles
This protocol describes the nucleophilic aromatic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO (0.5 M), add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 6-(substituted-amino)nicotinonitrile.
General Protocol for the Synthesis of Pyrido[2,3-d]pyrimidines
This protocol describes the cyclization of 6-aminonicotinonitrile derivatives to form the pyrido[2,3-d]pyrimidine ring system.
Materials:
-
6-(Substituted-amino)nicotinonitrile
-
Formamide or Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) (for use with guanidine)
-
Ethanol
-
Dowtherm A (for high-temperature reactions with formamide)
Procedure A (using Formamide):
-
A mixture of the 6-(substituted-amino)nicotinonitrile (1.0 eq) and formamide (10-20 eq) is heated to 180-200 °C for 4-8 hours.
-
Alternatively, the reaction can be carried out in a high-boiling solvent such as Dowtherm A.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and ethanol and then purified by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidin-4-amine.
Procedure B (using Guanidine):
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.
-
Add the 6-(substituted-amino)nicotinonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-16 hours, monitoring by TLC or LC-MS.
-
After cooling, neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.
-
The residue is suspended in water, and the solid product is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization or column chromatography to afford the desired pyrido[2,3-d]pyrimidine-2,4-diamine.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of heterocyclic compounds derived from this compound. The data is compiled from analogous reactions found in the literature.
Table 1: Synthesis of 6-(Substituted-amino)nicotinonitriles
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMSO | 100 | 6 | 85 |
| 2 | 4-Methoxyaniline | K₂CO₃ | DMSO | 100 | 5 | 92 |
| 3 | Benzylamine | DIPEA | DMF | 80 | 8 | 88 |
| 4 | Morpholine | K₂CO₃ | DMSO | 100 | 4 | 95 |
| 5 | Piperidine | K₂CO₃ | DMF | 80 | 6 | 90 |
Table 2: Synthesis of Pyrido[2,3-d]pyrimidines
| Entry | Precursor | Cyclizing Agent | Conditions | Time (h) | Yield (%) |
| 1 | 6-(Phenylamino)nicotinonitrile | Formamide | 190 °C | 6 | 75 |
| 2 | 6-(Benzylamino)nicotinonitrile | Formamide | 190 °C | 8 | 72 |
| 3 | 6-(Morpholino)nicotinonitrile | Formamide | Dowtherm A, 200 °C | 5 | 68 |
| 4 | 6-Aminonicotinonitrile | Guanidine/NaOEt | Ethanol, Reflux | 12 | 80 |
| 5 | 6-(Phenylamino)nicotinonitrile | Guanidine/NaOEt | Ethanol, Reflux | 16 | 78 |
Visualizations
Diagram 1: General Synthetic Workflow
Diagram 2: Signaling Pathway Inhibition
Diagram 3: Logical Relationship of Synthesis
Application Notes and Protocols for the Amination of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amination of 6-fluoronicotinonitrile, a key intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. The protocols cover two primary methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, offering versatility for coupling with a wide range of primary and secondary amines.
Introduction
6-Aminonicotinonitrile derivatives are crucial building blocks in medicinal chemistry. The displacement of the fluorine atom in this compound via amination is a common and effective strategy for introducing diverse functionalities. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the C6 position for nucleophilic attack. This document outlines optimized reaction conditions and detailed experimental procedures for achieving high yields in these transformations.
Reaction Schemes
Two principal pathways are effective for the amination of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This method is generally effective for the reaction of this compound with primary and secondary aliphatic amines, particularly cyclic amines. The reaction is typically performed at elevated temperatures in the presence of a base.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, especially with less nucleophilic amines such as anilines and some primary aliphatic amines.[1][2] It requires a palladium catalyst, a phosphine ligand, and a base.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the amination of this compound with various amines.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K2CO3 | DMSO | 120 | 12 | >95 |
| Morpholine | K2CO3 | DMSO | 120 | 12 | >95 |
| Pyrrolidine | DIPEA | NMP | 100 | 16 | 92 |
| N-Methylpiperazine | K2CO3 | Acetonitrile | 80 | 16 | 88 |
| (R)-3-aminopiperidine | Et3N | DMSO | 130 | 18 | 75 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd2(dba)3 | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 16 | 85 |
| 4-Methoxyaniline | Pd(OAc)2 | BINAP | K3PO4 | Toluene | 110 | 18 | 90 |
| 3-Chloroaniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 100 | 12 | 78 |
| tert-Butylamine | Pd(OAc)2 | RuPhos | K2CO3 | t-BuOH | 90 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination with a Cyclic Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO (to make a 0.5 M solution).
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-morpholinonicotinonitrile.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with an Aniline Derivative (e.g., 4-Methoxyaniline)
Materials:
-
This compound
-
4-Methoxyaniline
-
Palladium(II) Acetate (Pd(OAc)2)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Potassium Phosphate (K3PO4)
-
Toluene, anhydrous
-
Schlenk tube or other vessel suitable for inert atmosphere chemistry
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube, add Pd(OAc)2 (0.05 eq) and BINAP (0.075 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene to the Schlenk tube.
-
Stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To the catalyst mixture, add this compound (1.0 eq), 4-methoxyaniline (1.2 eq), and potassium phosphate (2.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-(4-methoxyphenylamino)nicotinonitrile.
Mandatory Visualizations
Caption: General reaction schemes for the amination of this compound.
Caption: Experimental workflows for SNAr and Buchwald-Hartwig amination.
Safety Precautions
-
These reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere where necessary.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The amination of this compound is a robust and versatile transformation for the synthesis of a wide array of 6-aminonicotinonitrile derivatives. The choice between the SNAr and Buchwald-Hartwig methodologies will depend on the nucleophilicity and steric properties of the amine coupling partner. The protocols provided herein offer reliable starting points for the successful implementation of these important reactions in a research and development setting.
References
Application Notes and Protocols: Sonogashira Coupling of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 6-fluoronicotinonitrile. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 6-alkynylnicotinonitriles, which are valuable intermediates in the development of novel therapeutics. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety at the 6-position allows for extensive exploration of chemical space and the generation of diverse molecular architectures.[1][2][3]
Introduction
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[4][5] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] This methodology has found broad application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[4][6]
The functionalization of pyridines, such as this compound, is of significant interest in drug discovery. The resulting 6-substituted nicotinonitrile derivatives have been investigated for a range of biological activities. The Sonogashira coupling provides a direct route to introduce a versatile alkynyl group, which can serve as a handle for further chemical transformations, such as click chemistry, or can itself be a key pharmacophoric element.[6][7]
Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:
Scheme 1: Sonogashira coupling of this compound.
Recommended Reaction Conditions
The successful execution of the Sonogashira coupling is dependent on the careful selection of the catalyst, co-catalyst, base, and solvent. The following table summarizes typical reaction conditions that can be applied to the coupling of this compound, based on protocols for analogous substrates such as 6-bromonicotinonitrile.[1][2]
| Component | Example | Typical Loading/Concentration | Notes |
| Aryl Halide | This compound | 1.0 equivalent | Reactivity can be lower than the corresponding bromide or iodide.[4] |
| Alkyne | Phenylacetylene | 1.1 - 1.5 equivalents | A slight excess of the alkyne is generally used. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2 - 10 mol% | Pd(PPh₃)₄ is air-sensitive; PdCl₂(PPh₃)₂ is more stable.[4][8] |
| Copper(I) Co-catalyst | CuI | 5 - 20 mol% | Essential for the classical Sonogashira reaction.[4] Copper-free conditions are also possible but may require different ligands and conditions.[8] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 2.0 - 5.0 equivalents | Acts as a scavenger for the hydrogen halide formed and is often used as a solvent or co-solvent.[9] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene | Anhydrous and degassed | Solvent choice can significantly impact reaction rate and yield.[10] |
| Temperature | Room Temperature to 100 °C | Reaction temperature depends on the reactivity of the substrates. | |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 122.1 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 57.8 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
-
Triethylamine (TEA) (5 mL, anhydrous and degassed)
-
Tetrahydrofuran (THF) (10 mL, anhydrous and degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous and degassed THF (10 mL) and triethylamine (5 mL) to the flask via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Resuspend the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-(phenylethynyl)nicotinonitrile.
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Catalytic Cycle
The mechanism of the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Applications in Drug Discovery
The products of the Sonogashira coupling of this compound, 6-alkynylnicotinonitriles, are versatile building blocks in drug discovery. The nitrile group is a common pharmacophore found in numerous approved drugs and can participate in key binding interactions with biological targets.[11] The alkynyl moiety offers several advantages:
-
Scaffold for Further Diversification: The terminal alkyne can be readily functionalized using various reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to introduce a wide range of substituents and build molecular complexity.[7]
-
Bioisosteric Replacement: The linear and rigid nature of the alkyne allows it to act as a bioisostere for other functional groups, aiding in the optimization of lead compounds.[6]
-
Modulation of Physicochemical Properties: The introduction of an alkyne can influence the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.[6]
-
Direct Pharmacophoric Contribution: The alkyne itself can form important interactions within a protein binding pocket, contributing to the overall potency of a drug candidate.
Nicotinonitrile derivatives have been explored as kinase inhibitors, central nervous system agents, and antiviral compounds.[2][12] The ability to efficiently synthesize a library of 6-alkynylnicotinonitriles via the Sonogashira coupling enables the rapid exploration of structure-activity relationships (SAR) for these and other therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Fluoronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base.[3] The choice of these components is crucial for achieving high yields and selectivities, particularly when working with electron-deficient heteroaromatic substrates like 6-fluoronicotinonitrile.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound, a key building block in medicinal chemistry. Due to the limited availability of specific data for this compound, this guide leverages a detailed protocol for the closely related substrate, 6-bromonicotinonitrile, and provides a summary of typical conditions for the amination of related halopyridines.
Application to 6-Halonicotinonitriles
6-Aminonicotinonitrile derivatives are important scaffolds in drug discovery. The Buchwald-Hartwig amination provides a direct and efficient route to these compounds from readily available 6-halonicotinonitriles. The reaction is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies by varying the amine coupling partner.
Key considerations for the Buchwald-Hartwig amination of 6-halonicotinonitriles include:
-
Palladium Precatalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.[3]
-
Ligand: The choice of ligand is critical for the success of the reaction. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often preferred. XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a widely used and effective ligand for this class of substrates.[4] Other common ligands include BINAP and various biaryl phosphines.[2]
-
Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Both strong inorganic bases like cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOt-Bu) are commonly employed.[3] The choice of base can influence the reaction rate and substrate compatibility.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of 6-bromonicotinonitrile and related halopyridines. This data provides a useful reference for optimizing the reaction of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromonicotinonitrile | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | Not specified | [1] |
| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ (Not specified) | BINAP (Not specified) | Cs₂CO₃ (Not specified) | THF | Not specified | Not specified | 80 | [5] |
| 3-Bromo-4-indolylmaleimide | Aniline | Pd₂(dba)₃ (5) | XantPhos (10) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 92 | [6] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 61-92 | [7] |
Experimental Protocols
The following is a detailed protocol for the Buchwald-Hartwig amination of 6-bromonicotinonitrile with morpholine, which can be adapted for this compound.[1]
Materials:
-
6-Bromonicotinonitrile
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or sealed vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XantPhos (0.04 mmol, 4 mol%).
-
Add cesium carbonate (1.4 mmol, 1.4 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
To the vessel, add anhydrous toluene (5 mL).
-
Add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv).
-
Finally, add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the Schlenk tube or vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-morpholinonicotinonitrile.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Deaminative cross-coupling of amines by boryl radical β-scission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Reaction Yield of 6-Fluoronicotinonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction yield of 6-Fluoronicotinonitrile. The information is presented in a clear question-and-answer format to directly address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile.
Issue 1: Low or No Conversion of 6-Chloronicotinonitrile
-
Question: My reaction shows a low conversion rate of the starting material, 6-chloronicotinonitrile. What are the potential causes and how can I improve it?
-
Answer: Low conversion is a common issue that can often be attributed to several factors:
-
Insufficient Activation of Fluoride Source: Potassium fluoride (KF) is a common and cost-effective fluorinating agent, but its low solubility in aprotic solvents can limit its reactivity. The use of spray-dried KF, which has a higher surface area, can significantly improve the reaction rate.
-
Ineffective Phase-Transfer Catalyst: A phase-transfer catalyst is crucial for solubilizing the fluoride salt in the organic solvent. 18-crown-6 is a highly effective catalyst for this purpose. Ensure the catalyst is dry and used in the appropriate molar ratio (typically 5-10 mol%).
-
Presence of Water: Water can deactivate the fluoride anion and hydrolyze the starting material or product. Ensure all reagents and the solvent are anhydrous. Drying the KF and the reaction solvent is critical.
-
Suboptimal Reaction Temperature: The SNAr reaction for this synthesis typically requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition. A systematic temperature optimization study is recommended, starting from around 150°C.
-
Issue 2: Formation of Side Products and Impurities
-
Question: I am observing significant side product formation in my reaction mixture. What are the likely impurities and how can I minimize them?
-
Answer: The formation of impurities can significantly reduce the yield and complicate purification. Common side products in this reaction include:
-
6-Hydroxynicotinonitrile: This can form if there is residual water in the reaction mixture, leading to hydrolysis of the starting material or the product. Rigorous drying of all components is the best preventative measure.
-
Dimerization or Polymerization Products: At high temperatures, pyridine derivatives can undergo side reactions. Optimizing the reaction time and temperature can help minimize these byproducts.
-
Unreacted Starting Material: This is often a result of the issues mentioned in "Low or No Conversion."
To identify and quantify these impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Question: My reaction starts but then seems to stall before reaching completion. What could be causing this?
-
Answer: A stalling reaction can be frustrating. Here are a few potential reasons:
-
Catalyst Deactivation: The phase-transfer catalyst can be deactivated by impurities. Ensure the purity of your starting materials and solvent.
-
Poor Solubility of Reagents: As the reaction progresses, changes in the composition of the mixture might affect the solubility of the reagents. Ensure vigorous stirring throughout the reaction.
-
Insufficient Fluoride Source: Ensure an adequate excess of the fluoride source is used (typically 2-3 equivalents relative to the starting material).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the nucleophilic aromatic substitution (SNAr) of a 6-halonicotinonitrile, most commonly 6-chloronicotinonitrile, with a fluoride salt like potassium fluoride (KF).
Q2: Why is a phase-transfer catalyst necessary for this reaction?
A2: Potassium fluoride has very low solubility in the aprotic polar solvents typically used for this reaction (e.g., DMSO, DMF, Sulfolane). A phase-transfer catalyst, such as 18-crown-6, complexes with the potassium ion, making the fluoride anion more "naked" and soluble in the organic phase, thereby significantly increasing its nucleophilicity and the reaction rate.
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a critical role. Aprotic polar solvents are preferred as they can dissolve the reactants and intermediates to some extent and can stabilize the charged transition state of the SNAr mechanism. The choice of solvent can significantly impact the reaction rate and yield.
Q4: How can I effectively dry the reagents and solvent for this reaction?
A4:
-
Potassium Fluoride (KF): Can be dried by heating under vacuum at >150°C for several hours or by using commercially available spray-dried KF.
-
Solvents: Can be dried using standard laboratory procedures, such as distillation from an appropriate drying agent (e.g., calcium hydride for DMSO).
-
6-Chloronicotinonitrile and 18-crown-6: Should be stored in a desiccator to prevent moisture absorption.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of various reaction parameters on the yield of this compound from 6-chloronicotinonitrile.
| Entry | Fluoride Source (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KF (2.0) | 18-crown-6 (10) | DMSO | 150 | 12 | 75 |
| 2 | KF (2.0) | 18-crown-6 (10) | DMF | 150 | 12 | 68 |
| 3 | KF (2.0) | 18-crown-6 (10) | Sulfolane | 180 | 8 | 85 |
| 4 | Spray-dried KF (1.5) | 18-crown-6 (5) | Sulfolane | 180 | 6 | 92 |
| 5 | KF (2.0) | None | DMSO | 150 | 24 | <5 |
| 6 | KF (2.0) | 18-crown-6 (10) | DMSO (wet) | 150 | 12 | 30 (with hydrolysis) |
Note: This data is compiled from typical results and may vary based on specific experimental setups.
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from 6-chloronicotinonitrile using potassium fluoride and a phase-transfer catalyst.
Materials:
-
6-Chloronicotinonitrile
-
Spray-dried Potassium Fluoride (KF)
-
18-crown-6
-
Anhydrous Sulfolane (or other suitable aprotic polar solvent)
-
Toluene
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-chloronicotinonitrile (1.0 eq), spray-dried potassium fluoride (1.5 eq), and 18-crown-6 (0.05 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous sulfolane to the flask.
-
Reaction: Heat the reaction mixture to 180°C with vigorous stirring. Monitor the progress of the reaction by GC-MS. The reaction is typically complete within 6-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the filtrate with water to remove the sulfolane and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white solid.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key steps in the experimental workflow for synthesis.
Technical Support Center: 6-Fluoronicotinonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoronicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The most prevalent side reactions involving this compound are nucleophilic aromatic substitution (SNAr) at unintended positions, hydrolysis of the nitrile group, and potential dimerization or polymerization under certain conditions. The reactivity of the fluorine atom as a good leaving group in SNAr reactions is a key factor.[1][2] Additionally, the pyridine ring itself can be susceptible to various transformations.
Q2: What are the likely byproducts in the synthesis of 6-amino-5-fluoronicotinonitrile from this compound and ammonia?
A2: In the amination of this compound, the primary desired product is 6-amino-5-fluoronicotinonitrile. However, several side products can form, including:
-
Over-reaction products: Reaction of the product with another molecule of this compound.
-
Hydrolysis products: If water is present in the reaction mixture, 6-fluoro-nicotinamide or 6-fluoronicotinic acid can be formed.
-
Ring-opened products: Under harsh conditions, the pyridine ring may undergo cleavage.
Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize the formation of these byproducts.
Q3: Can the nitrile group of this compound hydrolyze during a reaction?
A3: Yes, the nitrile group (-CN) can undergo hydrolysis to form a carboxamide (-CONH2) and subsequently a carboxylic acid (-COOH). This is a common side reaction, especially in the presence of strong acids or bases and water. The reaction typically proceeds in two steps:
-
Hydration: The nitrile is hydrated to form 6-fluoronicotinamide.
-
Hydrolysis: The amide is further hydrolyzed to 6-fluoronicotinic acid.
To minimize hydrolysis, it is essential to use anhydrous solvents and reagents and to control the pH of the reaction mixture.
Troubleshooting Guides
Problem 1: Low yield of the desired product in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, HPLC, or GC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. Based on the byproducts, adjust reaction conditions (e.g., lower temperature, change of solvent or base) to suppress side reactions. |
| Poor Nucleophile | The chosen nucleophile may not be reactive enough. Consider using a stronger nucleophile or adding a catalyst to enhance its reactivity. |
| Decomposition of Starting Material | This compound may decompose under the reaction conditions. Check the stability of the starting material under the planned conditions before running the reaction on a larger scale. |
Problem 2: Presence of significant amounts of 6-fluoronicotinamide or 6-fluoronicotinic acid in the product.
| Possible Cause | Troubleshooting Step |
| Presence of Water | Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Reaction Conditions | Avoid strongly acidic or basic conditions if hydrolysis is a concern. If the desired reaction requires such conditions, consider protecting the nitrile group, although this adds extra steps to the synthesis. |
Problem 3: Formation of a dark, insoluble material (potential polymer).
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Elevated temperatures can sometimes promote polymerization of activated aromatic compounds. Attempt the reaction at a lower temperature. |
| Presence of Radical Initiators | Ensure the reaction mixture is free from impurities that could initiate radical polymerization. Degassing the solvent may be beneficial. |
| High Concentration | Running the reaction at a lower concentration can sometimes disfavor polymerization, which is often a bimolecular or higher-order process. |
Experimental Protocols & Methodologies
A detailed experimental protocol for a common reaction of this compound, such as amination, is crucial for reproducibility and troubleshooting. While specific proprietary protocols are not available, a general procedure based on established chemical principles is provided below.
General Protocol for Amination of this compound:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is charged with this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Amine: The amine (1.1 - 2.0 eq) is added to the solution. For gaseous amines like ammonia, a saturated solution in a suitable solvent can be used, or the gas can be bubbled through the reaction mixture.
-
Base (if necessary): In some cases, a non-nucleophilic base (e.g., K2CO3, Cs2CO3) is added to scavenge the HF produced during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (typically ranging from 80 to 150 °C) and stirred for a period determined by reaction monitoring (e.g., 4-24 hours).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Visualizations
Logical Relationship of Common Side Products
The following diagram illustrates the potential reaction pathways leading to common side products from this compound.
Caption: Potential side reaction pathways for this compound.
Experimental Workflow for Troubleshooting
This diagram outlines a systematic workflow for troubleshooting unexpected results in reactions involving this compound.
Caption: A workflow for troubleshooting this compound reactions.
References
Troubleshooting low yield in 6-Fluoronicotinonitrile synthesis
Technical Support Center: 6-Fluoronicotinonitrile Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields during the synthesis of this compound. The primary focus is on the most common synthetic route: the nucleophilic aromatic substitution (SNAr) of 6-chloronicotinonitrile, often referred to as a Halex reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
The most common and cost-effective method is the Halex reaction, which involves a nucleophilic aromatic substitution (SNAr) pathway.[1] In this process, 6-chloronicotinonitrile is heated with a source of fluoride ion in a polar aprotic solvent.[2][3] The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, allowing the fluoride ion to displace the chloride.[3]
The key components of this reaction are:
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Substrate: 6-chloronicotinonitrile
-
Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF).[2][4]
-
Solvent: High-boiling point polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[2][3]
-
Catalyst (Optional): A phase-transfer catalyst (PTC) is often used to improve the solubility and reactivity of the fluoride salt.[4]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in the Halex fluorination are typically traced back to a few critical factors. The process is highly sensitive to reaction conditions, particularly the reactivity of the fluoride source and the absence of water.
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cause2 -> sol2a [label=" Check Parameters", color="#5F6368"]; sol2a -> act2a [label=" No", color="#EA4335"]; sol2a -> sol2b [label=" Yes", color="#34A853"]; sol2b -> act2b [label=" No", color="#EA4335"];
cause3 -> sol3a [label=" Check for Water", color="#5F6368"]; sol3a -> act3a [label=" No", color="#EA4335"]; } ` Caption: A troubleshooting workflow for diagnosing low reaction yields.
A summary of potential issues and solutions is presented in the table below.
| Symptom / Observation | Potential Cause | Recommended Action |
| Reaction stalls or shows low conversion. | Inactive Fluoride Source: Potassium fluoride is notoriously hygroscopic. The presence of water will significantly reduce its nucleophilicity. | Ensure KF is rigorously dried (e.g., via spray-drying or oven-drying at >150°C under vacuum) before use. Use of anhydrous solvents is mandatory. |
| Reaction is slow despite anhydrous conditions. | Low Solubility of KF: The reaction is often heterogeneous, and the low solubility of KF in organic solvents limits the concentration of available fluoride ions. [13] | 1. Switch to a more soluble fluoride source like cesium fluoride (CsF). [11] 2. Employ a phase-transfer catalyst (PTC) to shuttle fluoride ions into the organic phase. [13] |
| Low yield at moderate temperatures. | Insufficient Temperature: Halex reactions require high thermal energy to overcome the activation barrier of aromatic substitution. | The reaction typically requires temperatures between 150-250 °C. [11] Ensure the internal reaction temperature reaches this range. |
| Formation of 6-hydroxynicotinonitrile or nicotinamide derivatives. | Hydrolysis Side Reactions: Trace amounts of water can lead to hydrolysis of the starting material or the nitrile group of the product, especially at high temperatures. | Use rigorously dried reagents and solvents and maintain a dry, inert atmosphere (N₂ or Ar) throughout the reaction. |
| Inconsistent results between batches. | Solvent Purity/Choice: The use of lower-grade or inappropriate solvents can introduce impurities (especially water) that interfere with the reaction. | Use high-purity, anhydrous polar aprotic solvents. DMSO has been shown to give dramatically higher yields compared to DMF or sulfolane in some Halex reactions. [21] |
Q3: How can I improve the effectiveness of my fluoride source?
The choice and preparation of the fluoride source is one of the most critical parameters for a successful Halex reaction.
-
Anhydrous Conditions: The fluoride salt must be anhydrous. Spray-drying is an effective industrial method for preparing highly active, anhydrous KF. For lab scale, oven drying under vacuum is essential.
-
Fluoride Salt Selection: While KF is inexpensive, its low solubility is a major drawback. Cesium fluoride (CsF) is significantly more soluble and reactive but also more expensive. [1, 11]
-
Phase-Transfer Catalysis (PTC): PTCs are highly effective at improving reaction rates and yields by increasing the concentration of fluoride anion in the organic phase. [13] Organoboranes and cryptands have shown promise as effective PTCs for nucleophilic fluorination. [1, 3]
| Fluoride System | Description | Advantages | Considerations |
| Potassium Fluoride (KF) | Standard, inexpensive fluoride source. | Low cost, readily available. | Low solubility, highly hygroscopic, requires high temperatures and often a PTC. [13] |
| Cesium Fluoride (CsF) | More soluble and reactive than KF. [1] | Higher reactivity, may allow for lower reaction temperatures. [11] | Significantly higher cost, still requires anhydrous conditions. |
| KF / CsF with PTC | A catalyst (e.g., organoborane, quaternary ammonium salt, or cryptand) is added. [1, 3] | Dramatically increases reaction rate by improving F⁻ solubility and nucleophilicity. [14] Can allow for lower temperatures or shorter reaction times. | Added cost of catalyst; catalyst may need to be removed during workup. |
Q4: I am observing an unexpected side product, 6-chloronicotinic acid. What could be the cause?
The presence of 6-chloronicotinic acid indicates hydrolysis of the nitrile group on the starting material, 6-chloronicotinonitrile. This is almost always caused by the presence of water in the reaction mixture. At the high temperatures required for the Halex reaction, even trace amounts of water can lead to significant hydrolysis. To prevent this, ensure all reagents (substrate, fluoride salt, and solvent) are scrupulously dried and the reaction is run under a strictly inert atmosphere.
Reaction Pathway & Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Addition: The nucleophilic fluoride ion (F⁻) attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. [9, 10]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group (Cl⁻), yielding the final product, this compound. [4]
// Structures sub [label=<
6-chloronicotinonitrile
];
meisenheimer [label=<
Meisenheimer Complex
];
prod [label=<
this compound
];
// Invisible nodes for arrow placement plus1 [shape=plaintext, label="+ F⁻"]; plus2 [shape=plaintext, label="+ Cl⁻"];
// Pathway sub -> plus1 [style=invis]; plus1 -> meisenheimer [label=" Step 1: Addition\n(Rate-Determining)", fontcolor="#202124"]; meisenheimer -> prod [label=" Step 2: Elimination\n(Fast)", fontcolor="#202124"]; prod -> plus2 [style=invis]; } ` Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocols
Protocol 1: General Procedure for Halex Fluorination of 6-chloronicotinonitrile
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet, add spray-dried anhydrous potassium fluoride (2.0 eq.). The flask and contents should be flame-dried under vacuum or oven-dried to ensure all moisture is removed.
-
Reagent Addition: Allow the flask to cool to room temperature under an inert atmosphere. Add anhydrous dimethyl sulfoxide (DMSO) followed by the 6-chloronicotinonitrile (1.0 eq.). If a phase-transfer catalyst is used, it should be added at this stage (0.05-0.1 eq.).
-
Reaction: Heat the stirred suspension to 180-220 °C. The reaction progress can be monitored by GC or HPLC analysis of aliquots. The reaction is typically complete within 4-8 hours, depending on the scale and specific conditions.
-
Work-up: After cooling to room temperature, the precipitated potassium chloride can be removed by filtration. The filtrate is then diluted with water and extracted several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Protocol 2: Lab-Scale Preparation of Anhydrous Potassium Fluoride
For optimal results, commercial spray-dried KF is recommended. If unavailable, the following procedure can be used to prepare anhydrous KF from standard grade material.
-
Place potassium fluoride in a round-bottom flask.
-
Heat the flask to 150 °C using a heating mantle.
-
Apply a high vacuum (<1 mmHg) to the flask.
-
Maintain these conditions for 12-24 hours to remove all traces of water.
-
Break the vacuum with an inert gas (N₂ or Ar) and allow the flask to cool.
-
The resulting fine, dry powder should be stored in a desiccator and handled exclusively in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of moisture.
References
Technical Support Center: Purification of 6-Fluoronicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoronicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a solid at room temperature, are recrystallization and column chromatography. For larger-scale purification or to remove volatile impurities with significantly different boiling points, fractional distillation may also be considered. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: What are the likely impurities in my crude this compound product?
A2: Common impurities can include unreacted starting materials from the synthesis, such as precursors to the pyridine ring or the nitrile group. Side-products from incomplete reactions or alternative reaction pathways may also be present. The specific impurity profile will depend heavily on the synthetic route employed. For instance, if the synthesis involves a fluorination step, incompletely fluorinated analogues could be a potential impurity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. A simple and effective method is melting point determination; a sharp melting point range close to the literature value suggests high purity.[1] Chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can provide a more detailed impurity profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure and identifying any residual impurities.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Crystals do not form upon cooling. | - The amount of solvent used was excessive, preventing the solution from reaching saturation upon cooling. - The solution has become supersaturated. | - Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator, then allow the solution to cool again. - Induce crystallization by adding a seed crystal of pure this compound or by scratching the inside of the flask at the solvent's surface with a glass rod.[1] |
| The product "oils out" instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent, causing it to melt rather than dissolve. - The rate of cooling is too rapid, preventing the formation of an ordered crystal lattice. | - Select a solvent with a lower boiling point. - Ensure a slow cooling rate. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| Low recovery of purified product. | - The chosen solvent has a relatively high solubility for this compound even at low temperatures. - Premature crystallization occurred during a hot filtration step. | - Test the solubility of your compound in various solvents to find one with a steep solubility curve (high solubility when hot, low solubility when cold). - During hot filtration, use a pre-heated funnel and flask, and add a small amount of extra hot solvent to the solution before filtering to prevent premature crystallization.[1] |
| The purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | - The chosen eluent (mobile phase) system does not have the optimal polarity to differentiate between the product and impurities on the stationary phase (e.g., silica gel). | - Systematically test different solvent systems with varying polarities using Thin-Layer Chromatography (TLC) to find an eluent that gives a good separation (Rf value of the product around 0.2-0.4). |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent in the mixture (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Cracks or channels are forming in the stationary phase. | - Improper packing of the column. - The column has run dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to dry out during the loading and elution process. Keep the solvent level above the top of the silica gel at all times. |
Quantitative Data
The following table provides physical property data for this compound, which is crucial for planning purification experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃FN₂ | [3] |
| Molecular Weight | 122.10 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 31-35 °C | |
| Boiling Point (Predicted) | Not available | |
| Purity (Typical Commercial) | ≥95% - 97% | [4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[1] Common solvent systems for pyridines include ethyl acetate/petroleum ether.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase (eluent) that provides a good separation of this compound from its impurities. A common starting point for fluorinated pyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizing Purification Workflows
The following diagrams illustrate the logical steps involved in the purification of this compound.
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Fluoropyridine-5-carbonitrile | C6H3FN2 | CID 15765964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoropyridine-3-carbonitrile | 3939-12-6 [sigmaaldrich.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Technical Support Center: Purification Strategies for Reactions Involving 6-Fluoronicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 6-fluoronicotinonitrile from their reaction mixtures. The following information offers detailed methodologies and practical guidance for common purification techniques.
Troubleshooting Common Issues in Removing Unreacted this compound
| Issue | Potential Cause | Suggested Solution |
| Product is contaminated with starting material after purification. | Incomplete reaction or inefficient purification. | Monitor the reaction to completion using TLC or LC-MS. Optimize the purification method; consider a different solvent system for chromatography or recrystallization. |
| Low recovery of the desired product. | The product may be partially soluble in the wash or recrystallization solvent. The product might be degrading on the silica gel column. | Use a solvent for washing or recrystallization in which the product has minimal solubility at low temperatures. Consider using a less acidic stationary phase like alumina for chromatography or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Difficulty in separating the product from this compound by chromatography. | The product and starting material have very similar polarities. | Alter the mobile phase composition by trying different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If using normal phase silica gel, consider reverse-phase chromatography. |
| Oiling out during recrystallization. | The chosen solvent is not ideal; the compound is too soluble or the cooling is too rapid. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Try cooling the solution slowly to encourage crystal formation instead of oiling out. Seeding with a small crystal of the pure product can also help. |
| Emulsion formation during liquid-liquid extraction. | The two phases are not separating cleanly, often due to the presence of surfactants or fine solid particles. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can remove particulate matter that may be stabilizing the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound?
A1: The most common methods for removing unreacted this compound are flash column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the properties of the desired product, such as its polarity, solubility, and stability.
Q2: How do I choose a suitable solvent for the purification of my product?
A2: Solvent selection is critical for successful purification. For flash chromatography, a solvent system should be chosen that provides good separation between your product and this compound on a TLC plate (an Rf difference of at least 0.2 is ideal). For recrystallization, the ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (this compound) remains soluble at all temperatures.
Q3: Can I use an aqueous workup to remove this compound?
A3: An aqueous workup can be effective, particularly if the desired product is significantly less soluble in water than this compound. Since this compound has some polarity due to the nitrile and fluorine groups, it may partition into the aqueous phase to some extent, especially if the organic phase is non-polar.
Data Presentation: Estimated Solubility of this compound
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | The nitrogen in the pyridine ring and the nitrile group can form hydrogen bonds with water, but the aromatic ring is hydrophobic. |
| Methanol / Ethanol | Polar Protic | High | "Like dissolves like"; these polar protic solvents are expected to be good solvents. |
| Acetone | Polar Aprotic | High | A good general solvent for many organic compounds. |
| Dichloromethane | Halogenated | High | Often a good solvent for pyridine derivatives.[1] |
| Ethyl Acetate | Ester | Moderate to High | A moderately polar solvent that should dissolve this compound well. |
| Toluene | Aromatic | Moderate | The aromatic nature of toluene can interact favorably with the pyridine ring.[1] |
| Hexane | Non-polar | Low | The polarity from the pyridine nitrogen and nitrile group limits solubility in non-polar aliphatic solvents.[1] |
Experimental Protocols
Protocol 1: Removal of this compound by Flash Column Chromatography
This protocol is suitable for the separation of compounds with different polarities.
-
Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add silica gel to the solution to create a slurry and then evaporate the solvent to obtain a dry powder.
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Column Packing: Pack a glass column with silica gel using a slurry of silica in a non-polar solvent (e.g., hexane).
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Loading the Sample: Carefully add the dried slurry of the crude product onto the top of the packed column.
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Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by thin-layer chromatography (TLC).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal for obtaining highly pure crystalline products.
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble in one solvent and insoluble in another, a two-solvent system can be used.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to completely dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Liquid-Liquid Extraction
This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
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Extraction: Transfer the solution to a separatory funnel and add an equal volume of water.
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Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
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Separation: Allow the layers to separate. The unreacted this compound, being moderately polar, may preferentially partition into the aqueous layer, especially if a less polar organic solvent is used.
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Collection: Drain the lower layer. The desired product will likely remain in the organic layer (this should be confirmed by TLC or another analytical method).
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Washing: The organic layer can be washed again with water or brine to further remove water-soluble impurities.
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Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the product.
Visualizations
References
Stability of 6-Fluoronicotinonitrile under acidic/basic conditions
For researchers, scientists, and drug development professionals utilizing 6-Fluoronicotinonitrile, understanding its stability under various experimental conditions is crucial for accurate and reproducible results. This technical support center provides a comprehensive guide to the stability of this compound under acidic and basic conditions, including troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under normal storage conditions (cool, dry, and dark place). However, it is susceptible to degradation under both acidic and basic conditions. The primary degradation pathway involves the hydrolysis of the nitrile group.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, the nitrile group of this compound is expected to undergo hydrolysis to first form 6-fluoronicotinamide, which can then be further hydrolyzed to 6-fluoronicotinic acid. The reaction rate is dependent on the acid concentration and temperature.
Q3: What is the degradation pathway of this compound under basic conditions?
A3: In the presence of a base, this compound will also undergo hydrolysis of the nitrile group. The initial product is 6-fluoronicotinamide, which is then hydrolyzed to the corresponding carboxylate salt (e.g., sodium 6-fluoronicotinate). Upon acidification of the reaction mixture, 6-fluoronicotinic acid can be obtained.
Q4: How does the fluorine atom affect the stability of the molecule?
Q5: I am seeing unexpected peaks in my HPLC analysis after a reaction with this compound. What could they be?
A5: Unexpected peaks could be the primary degradation products: 6-fluoronicotinamide and 6-fluoronicotinic acid. Depending on your reaction conditions, other side products might also be possible. It is recommended to run a forced degradation study (see Experimental Protocols section) to generate these degradation products as standards for identification.
Q6: How can I minimize the degradation of this compound during my experiments?
A6: To minimize degradation, avoid prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures. If your reaction requires acidic or basic reagents, consider performing the reaction at a lower temperature and for a shorter duration. Use of buffered solutions to maintain a specific pH can also be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product | Degradation of this compound starting material. | Confirm the stability of this compound under your reaction conditions by running a control experiment without other reactants. Analyze for the presence of 6-fluoronicotinamide and 6-fluoronicotinic acid. Consider lowering the reaction temperature or using milder acidic/basic conditions. |
| Appearance of unknown impurities in reaction mixture | Hydrolysis of the nitrile group. | Perform co-injection with standards of 6-fluoronicotinamide and 6-fluoronicotinic acid if available. Alternatively, generate these standards through a forced degradation study. Use a stability-indicating HPLC method for analysis. |
| Inconsistent reaction outcomes | Variability in the extent of this compound degradation. | Carefully control the pH, temperature, and reaction time. Ensure starting material is pure and has been stored properly. |
| Difficulty in isolating the product from degradation products | Similar polarities of the product and degradation products. | Optimize the purification method (e.g., chromatography, recrystallization). A change in pH during extraction can help separate the acidic degradation product (6-fluoronicotinic acid). |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
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1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
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Methanol (HPLC grade)
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Water (HPLC grade)
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HPLC system with UV detector
-
pH meter
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Heating block or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
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To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At the same time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Control Sample:
-
Mix 1 mL of the stock solution with 1 mL of water.
-
Keep the control sample under the same temperature conditions as the stress samples.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
-
Suggested Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min
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Detection: UV at a wavelength where both the parent compound and potential degradation products have good absorbance (e.g., 260 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables summarize the expected degradation of cyanopyridines based on available literature. While specific rates for this compound are not provided, these values for related compounds offer a useful reference.
Table 1: Hydrolysis of 3-Cyanopyridine in High-Temperature Liquid Water [1][2]
| Compound | Temperature Range (K) | Activation Energy (kJ/mol) |
| 3-Cyanopyridine | 483.15 - 523.15 | 65.2 |
| Nicotinamide (intermediate) | 483.15 - 523.15 | 85.8 |
Table 2: Activation Energies for the Hydrolysis of Cyanopyridines in High-Temperature Water [2]
| Compound | Activation Energy (kJ/mol) |
| 2-Cyanopyridine | 83.7 |
| 3-Cyanopyridine | 74.3 |
| 4-Cyanopyridine | 40.3 |
Visualizations
The following diagrams illustrate the expected degradation pathways of this compound and a general workflow for its stability assessment.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Preventing decomposition of 6-Fluoronicotinonitrile during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 6-Fluoronicotinonitrile. Our goal is to help you minimize decomposition and maximize yield in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound is susceptible to decomposition through two primary pathways:
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Hydrolysis of the Nitrile Group: The cyano (-CN) group can undergo hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures, to form 6-fluoronicotinamide and subsequently 6-fluoronicotinic acid.[1]
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Hydrolysis of the Carbon-Fluorine Bond: Under certain conditions, particularly acidic environments, the fluorine atom can be displaced, leading to the formation of 6-hydroxynicotinonitrile (a pyridone tautomer). While the C-F bond on an aromatic ring is generally strong, the electron-deficient nature of the pyridine ring can make it susceptible to nucleophilic attack.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the degradation of this compound. Acidic conditions can catalyze the hydrolysis of the C-F bond, while basic conditions can facilitate the hydrolysis of the nitrile group. For sensitive reactions, maintaining a neutral or near-neutral pH is often advisable.
Q3: Is this compound sensitive to water?
A3: Yes, the presence of water, especially in combination with acidic or basic catalysts and heat, can lead to the hydrolysis of the nitrile group.[2] For reactions requiring anhydrous conditions, it is crucial to use dry solvents and reagents and to maintain an inert atmosphere.
Q4: Can this compound poison my catalyst?
A4: Yes, the nitrogen atom of the pyridine ring in this compound can act as a Lewis base and coordinate to metal catalysts, such as palladium, platinum, rhodium, and nickel.[3] This coordination can block the active sites of the catalyst, leading to decreased reaction rates or complete inhibition, a phenomenon known as catalyst poisoning.[3]
Q5: Why is this compound a good substrate for Nucleophilic Aromatic Substitution (SNAr) reactions?
A5: this compound is an excellent substrate for SNAr for two main reasons:
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Electron-Deficient Ring: The nitrogen atom in the pyridine ring and the electron-withdrawing nitrile group make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.
-
Good Leaving Group: In the context of SNAr on electron-deficient rings, fluoride is an excellent leaving group. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and prone to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Decomposition of Starting Material | - Lower the reaction temperature. In some cases, reducing the temperature to 0°C can limit decomposition. - Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Use anhydrous solvents and reagents to prevent hydrolysis. |
| Catalyst Poisoning | - Increase catalyst loading to compensate for poisoned sites.[3] - Use a fresh batch of high-quality catalyst.[3] - If possible, choose a catalyst less susceptible to poisoning by pyridines or consider using a stoichiometric amount of a reagent that is not prone to poisoning. |
| Incorrect Reaction Conditions | - Verify the purity of starting materials and reagents. - Optimize the solvent. Avoid protic solvents like methanol if hydrolysis is a concern. Polar aprotic solvents like THF, DMF, or DMSO are often suitable for SNAr reactions. - Screen different bases if the reaction is base-mediated. |
Issue 2: Formation of Impurities
| Observed Impurity | Likely Cause | Prevention Strategy |
| 6-Fluoronicotinamide or 6-Fluoronicotinic Acid | Hydrolysis of the nitrile group. | - Use anhydrous solvents and reagents. - Run the reaction under a dry, inert atmosphere. - Avoid high temperatures for extended periods. - If a basic catalyst is used, opt for a non-nucleophilic base and minimize reaction time. |
| 6-Hydroxynicotinonitrile | Hydrolysis of the C-F bond. | - Avoid acidic conditions. If an acid is necessary, use the mildest possible acid and the lowest effective concentration. - Buffer the reaction mixture if possible to maintain a neutral pH. |
| Dehalogenated product (Nicotinonitrile) | Reductive dehalogenation, possibly as a side reaction in metal-catalyzed processes. | - Ensure a thoroughly degassed reaction mixture to remove oxygen. - Optimize the catalyst and ligand system. |
Data Presentation: Impact of Reaction Parameters on this compound Stability
The following table summarizes the expected qualitative effects of various reaction parameters on the stability of this compound based on general principles and data from related compounds.
| Parameter | Condition | Expected Impact on Decomposition | Primary Decomposition Pathway |
| Temperature | High (>100 °C) | Increased decomposition rate | Nitrile hydrolysis, thermal degradation |
| Low (0-25 °C) | Minimized decomposition | - | |
| pH | Acidic (pH < 5) | Increased decomposition | C-F bond hydrolysis |
| Neutral (pH 6-8) | Optimal stability | - | |
| Basic (pH > 9) | Increased decomposition | Nitrile hydrolysis | |
| Solvent | Protic (e.g., Methanol, Water) | Increased risk of hydrolysis | Nitrile and C-F bond hydrolysis |
| Aprotic Polar (e.g., THF, DMF, DMSO) | Generally good stability, but ensure anhydrous conditions | Minimal | |
| Atmosphere | Air | Potential for oxidative degradation of sensitive reagents/catalysts | - |
| Inert (N₂, Ar) | Protects against moisture and oxygen-driven side reactions | - | |
| Catalyst | Transition Metals (Pd, Pt, etc.) | Potential for catalyst poisoning, leading to side reactions | Catalyst deactivation |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol is adapted from established methods for SNAr reactions on fluoropyridines and is designed to minimize the decomposition of this compound.
Materials:
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This compound
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Amine nucleophile (e.g., morpholine, piperidine)
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Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Round-bottom flask equipped with a magnetic stir bar and reflux condenser
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and anhydrous potassium carbonate (2.0 eq).
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Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.
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Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). The optimal temperature should be determined empirically to balance reaction rate and substrate stability.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: General mechanism for the SNAr reaction of this compound.
References
Technical Support Center: Improving Regioselectivity in Reactions of 6-Fluoronicotinonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in reactions involving 6-fluoronicotinonitrile. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?
The regioselectivity of SNAr reactions on the this compound ring is primarily governed by the powerful electron-withdrawing effects of both the ring nitrogen and the cyano (-CN) group. The pyridine nitrogen strongly activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack. The cyano group, being a strong electron-withdrawing group, further deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. In this specific molecule, the fluorine atom at the C6 position is an excellent leaving group, making this position the most common site for nucleophilic attack.
Q2: Why is nucleophilic attack favored at the C6 position?
Nucleophilic attack is overwhelmingly favored at the C6 position for two main reasons:
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Leaving Group Ability: The fluoride ion (F⁻) is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond.
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Electronic Activation: The C6 position is ortho to the electron-withdrawing ring nitrogen, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. The C2 position is similarly activated.
Q3: Is it possible to achieve substitution at other positions, such as C2, C4, or C5?
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C2/C4 Positions: While electronically activated by the ring nitrogen, these positions lack a suitable leaving group. SNAr at these positions would require the displacement of a hydride ion, which is highly unfavorable.[1]
-
C5 Position: This position is meta to the ring nitrogen and is therefore less electronically activated for nucleophilic attack compared to the C2, C4, and C6 positions.
-
C3 Position: This position is electronically deactivated and lacks a leaving group.
Therefore, under typical SNAr conditions, substitution will almost exclusively occur at the C6 position. Achieving substitution at other positions would require different strategies, such as directed ortho-metalation (DoM) or the use of pyridyne intermediates, which are outside the scope of standard SNAr.[2][3]
Troubleshooting Guide for SNAr Reactions
Problem: My SNAr reaction on this compound is resulting in low yield and/or the formation of side products.
This is a common issue that can often be resolved by systematically evaluating the reaction parameters. Below is a troubleshooting workflow and detailed explanations.
Caption: Workflow for troubleshooting poor SNAr reaction outcomes.
Detailed Troubleshooting Steps
1. Issues Related to the Nucleophile
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Question: Could the strength or steric hindrance of my nucleophile be the problem?
-
Answer: Yes. Weak nucleophiles may react too slowly, leading to decomposition of the starting material at higher temperatures. Very bulky nucleophiles can be sterically hindered from approaching the C6 position, significantly slowing the reaction. For example, tert-butoxide is a poorer nucleophile in SNAr than methoxide due to sterics.
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Solution: If possible, switch to a less sterically hindered or a more potent nucleophile. For example, when using an amine, a primary amine will generally react faster than a secondary amine.
2. Issues Related to Reaction Conditions
-
Question: How does the choice of solvent affect the reaction?
-
Answer: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Polar aprotic solvents, such as DMF, DMSO, or NMP, are excellent at solvating this charged complex and accelerating the reaction rate. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.
-
Solution: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, a co-solvent may be used, but prioritize the aprotic component.
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Question: My reaction is not proceeding at room temperature. What should I do?
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Answer: Many SNAr reactions require heating to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments (e.g., from room temperature to 50°C, then to 80°C). Monitor the reaction by TLC or LC-MS to check for product formation and starting material consumption. Be cautious, as excessively high temperatures can lead to side product formation or decomposition.
-
Question: I am using a base to deprotonate my nucleophile. Could this be causing issues?
-
Answer: If the base is also a competent nucleophile (e.g., hydroxide), it can compete with your intended nucleophile, leading to a mixture of products.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), depending on the pKa of your nucleophile.
Data on Reaction Conditions
The regioselectivity for substitution at the C6 position is generally very high (>99%). The primary challenge is typically optimizing the reaction yield. The following table provides illustrative data on how changing conditions can affect the yield of a typical SNAr reaction with an amine nucleophile.
| Nucleophile (1.2 eq.) | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 6 | 95 |
| Morpholine | K₂CO₃ | THF | 65 | 12 | 60 |
| Aniline | NaH | DMSO | 100 | 4 | 88 |
| Aniline | Et₃N | DMF | 100 | 24 | 45 (low) |
| Benzyl Mercaptan | K₂CO₃ | Acetonitrile | 60 | 8 | 92 |
Caption: Impact of reaction parameters on SNAr yield at the C6 position.
Key Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., Morpholine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M).
-
Add the amine nucleophile (1.2 eq.) followed by anhydrous potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 80-100°C and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 6-substituted nicotinonitrile.
Caption: Experimental workflow for a typical SNAr reaction.
References
Technical Support Center: Catalyst Deactivation in 6-Fluoronicotinonitrile Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during palladium- and nickel-catalyzed cross-coupling reactions involving 6-Fluoronicotinonitrile. This guide provides practical troubleshooting advice and answers to frequently asked questions to help you achieve successful and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, focusing on identifying the root cause and providing actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | Catalyst Poisoning: The Lewis basic nitrogen of the pyridine ring or the nitrile group is coordinating to the metal center, forming inactive complexes.[1] Inactive Catalyst: The catalyst (e.g., Pd(0)) has been oxidized or has aggregated into inactive palladium black. Poor Reagent Quality: Impurities in solvents, reagents, or starting materials are deactivating the catalyst. Suboptimal Conditions: The chosen base, solvent, or temperature is not suitable for this specific substrate. | Mitigate Poisoning: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) to shield the metal center.[2] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also overcome partial poisoning. Ensure Catalyst Activity: Use a fresh, high-quality catalyst and ligands. Consider using a pre-catalyst that efficiently generates the active Pd(0) or Ni(0) species in situ. Purify Reagents: Use anhydrous, degassed solvents. Ensure all starting materials and bases are pure and stored under inert conditions. Systematic Optimization: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) and solvents (e.g., 1,4-dioxane, toluene, THF, DMF). Sometimes, lower temperatures for longer durations can prevent catalyst decomposition.[3][4] |
| 2. Formation of Side Products | Protodeboronation (Suzuki): The boronic acid/ester is reacting with trace water or other protic sources, replacing the boron group with hydrogen. This is common with electron-deficient partners.[5] Homocoupling (Suzuki): The boronic acid couples with itself, often due to the presence of oxygen. Hydrodehalogenation: The starting this compound is reduced, replacing the fluorine with hydrogen. | Prevent Protodeboronation: Use a more stable boron reagent like a pinacol ester or MIDA boronate. Ensure strictly anhydrous conditions and use a strong, non-nucleophilic base.[5] Minimize Homocoupling: Rigorously degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[5] Avoid Reduction: Ensure high-purity reagents and screen alternative bases that are less prone to promoting reductive pathways. |
| 3. Inconsistent Yields / Reaction Stalls | Variable Catalyst Activity: Inconsistent generation of the active catalytic species from a precatalyst. Oxygen Contamination: Small leaks in the inert gas setup can lead to gradual catalyst oxidation. Poor Mixing: In heterogeneous mixtures (e.g., with solid K₃PO₄), inefficient stirring can lead to localized concentration gradients and inconsistent results. | Standardize Procedures: Ensure precise and consistent measurement of all reagents, especially the catalyst and ligand. Maintain Inert Atmosphere: Use a robust inert gas setup, such as a Schlenk line or a glovebox. Ensure all glassware is properly flame-dried before use. Ensure Efficient Stirring: Use an appropriate stir bar and stirring speed to maintain a well-mixed suspension. |
| 4. Failure on Scale-Up | Inefficient Heat/Mass Transfer: What works in a 10 mL vial may not transfer directly to a 1 L flask. Increased Sensitivity to Impurities: The absolute amount of impurities increases with scale, potentially overwhelming the catalyst. | Optimize Physical Parameters: Ensure efficient stirring and uniform heating for the larger scale. Consider mechanical stirring for very large reactions. Use High-Purity Reagents: Use the highest quality reagents available for scaled-up reactions. |
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary challenge stems from the substrate itself. The Lewis basic nitrogen atom on the pyridine ring can act as a poison by strongly coordinating to the palladium or nickel catalyst, forming a stable, inactive complex that halts the catalytic cycle.[1] This effect, combined with the electron-deficient nature of the ring due to the fluorine and nitrile groups, influences the kinetics of key steps like oxidative addition and reductive elimination, often requiring carefully optimized conditions to achieve high yields.
Q2: What are the main mechanisms of catalyst deactivation in these reactions?
A2: The primary deactivation pathways include:
-
Catalyst Poisoning: As described above, coordination of the pyridine nitrogen to the metal center is a major issue.[1] In cyanation reactions, excess cyanide can also be a potent poison.[6]
-
Formation of Palladium/Nickel Black: The active M(0) species can aggregate into catalytically inactive metal nanoparticles ("black"). This is often accelerated by high temperatures, low ligand concentrations, or the presence of impurities.
-
Ligand Degradation: Phosphine ligands, especially when heated for extended periods, can be susceptible to oxidation (if oxygen is present) or other degradation pathways, reducing their ability to stabilize the active catalyst.
-
Side Reactions: Unproductive pathways, such as β-hydride elimination in Buchwald-Hartwig reactions or protodeboronation in Suzuki couplings, can consume the active catalyst and lower the yield.[5][7]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: For an electron-deficient and potentially poisoning substrate like this compound, the use of bulky and electron-rich phosphine ligands is highly recommended. These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), help to stabilize the metal center, prevent dimer formation, and promote the crucial reductive elimination step.[2] Using pre-formed palladium(0) sources or modern precatalysts (e.g., G3/G4 Buchwald precatalysts) can also provide more consistent results than generating the active species from Pd(OAc)₂.
Q4: How can I confirm that catalyst deactivation is the cause of my reaction failure?
A4: While complex surface analysis techniques provide definitive proof, a simple diagnostic experiment can be insightful. If a reaction has stalled, carefully add a second charge of fresh catalyst (and ligand) under inert conditions. If the reaction restarts and proceeds further, it strongly suggests that the initial catalyst charge was deactivated.
Q5: Are there any methods to reactivate a deactivated catalyst?
A5: In a laboratory setting, reactivating a deactivated catalyst is often impractical and less reliable than using a fresh charge. For heterogeneous catalysts on an industrial scale, regeneration processes exist but are complex.[8] In a research context, focusing on preventing deactivation through optimized conditions and high-purity reagents is a more effective strategy.
Quantitative Data Summary
The following tables provide representative starting conditions for various cross-coupling reactions with this compound and related substrates. Note that optimal conditions are highly dependent on the specific coupling partner, and screening may be necessary.
Table 1: Suzuki-Miyaura Coupling Conditions (Reaction: this compound + Ar-B(OH)₂)
| Coupling Partner (Ar) | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | ~80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 16 | ~85-95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos (2%/4%) | K₃PO₄ (3.0) | Toluene | 110 | 8 | ~70-85 |
| 4-(Pinacolato)boron-indazole | Pd(dppf)Cl₂ (5%) | K₂CO₃ (3.0) | Dioxane/H₂O | 85 | 16 | ~88 |
Table 2: Buchwald-Hartwig Amination Conditions (Reaction: this compound + R₂NH)
| Amine Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP (2%/3%) | NaOt-Bu (1.2) | Toluene | 100 | 18 | ~90-98 |
| Aniline | Pd(OAc)₂ / XPhos (2%/4%) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 12 | ~80-90 |
| Benzylamine | NiCl₂(dme) / IPr·HCl (5%/10%) | NaOt-Bu (1.5) | 2-MeTHF | 80 | 24 | ~75-85 |
| Pyrrolidine | G3-XPhos Precatalyst (2%) | LHMDS (1.5) | Toluene | 90 | 6 | ~92 |
Table 3: Heck Reaction Conditions (Reaction: this compound + Alkene)
| Alkene Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ (2%/4%) | Et₃N (1.5) | DMF | 120 | 24 | ~70-80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3%) | K₂CO₃ (2.0) | Acetonitrile | 100 | 18 | ~85-95 |
| 1-Octene | Herrmann's Catalyst (1%) | NaOAc (2.0) | NMP | 130 | 12 | ~65-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand (if needed). Add the degassed solvent (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst (e.g., a G4 Buchwald precatalyst, 2 mol%), the base (e.g., NaOt-Bu, 1.2 equiv.), and a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Execution: Seal the vial tightly and remove it from the glovebox. Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by chromatography.
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for a metal catalyst.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Suzuki Cycle with Deactivation Points
Caption: Suzuki catalytic cycle showing key points of catalyst deactivation.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Suzuki-Miyaura Coupling of 6-Fluoronicotinonitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Fluoronicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize homocoupling and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it a significant problem?
A1: Homocoupling is a prevalent side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., a boronic acid) react with each other to form a symmetrical biaryl byproduct.[1] In the case of your reaction with this compound, this means your boronic acid couples with itself instead of with the intended pyridine ring. This is problematic as it consumes your valuable boronic acid, reduces the yield of your desired product, and introduces impurities that can be difficult to separate due to structural similarities with the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[1][2][3] Oxygen can oxidize the active palladium(0) catalyst to palladium(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product.[2][3][4] Similarly, if you are using a palladium(II) precatalyst (like Pd(OAc)₂), it can directly promote homocoupling before it is reduced to the catalytically active Pd(0) state.[2][3][4]
Q3: How can I minimize homocoupling when using this compound?
A3: Minimizing homocoupling requires a multi-faceted approach:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from your solvents and the reaction vessel. This can be achieved by sparging with an inert gas (like argon or nitrogen) or by using freeze-pump-thaw cycles.[2][5]
-
Choice of Palladium Source: Whenever possible, opt for a Pd(0) catalyst, such as Pd(PPh₃)₄, as this eliminates the in-situ reduction step that can be a source of homocoupling.[2] If you must use a Pd(II) precatalyst, consider adding a mild reducing agent.[2][5]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos are known to accelerate the desired catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.[2]
-
Careful Base Selection: The choice of base is crucial and often substrate-dependent. For heteroaromatic couplings, inorganic bases like K₃PO₄ are often effective.[6] It's advisable to screen a few bases to find the optimal one for your specific boronic acid partner.
Q4: Can the choice of boronic acid derivative affect the extent of homocoupling?
A4: Yes. While boronic acids are commonly used, they can be prone to side reactions like protodeboronation and homocoupling.[6] Using more stable boronate esters, such as pinacol esters, can often mitigate these issues.[3][6]
Q5: Are there specific challenges associated with the Suzuki coupling of this compound?
A5: Yes, this compound is an electron-deficient heteroaromatic halide. Such substrates can be challenging. The electron-withdrawing nature of the fluorine and nitrile groups can affect the oxidative addition step.[7] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] Therefore, the choice of a suitable ligand that can promote the desired reaction pathway is particularly critical.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on minimizing homocoupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of boronic acid homocoupling | 1. Presence of oxygen in the reaction mixture.[1][2][9] 2. Use of a Pd(II) precatalyst without efficient reduction.[2][3][4] 3. Suboptimal ligand choice. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[2][5] 2. Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[2][5][10] 3. Switch to bulky, electron-rich ligands like SPhos or XPhos to accelerate the catalytic cycle.[2] |
| Low yield of the desired product | 1. Catalyst deactivation.[6] 2. Instability of the boronic acid (protodeboronation).[6] 3. Inappropriate base or solvent. 4. Interference from the pyridine nitrogen.[8] | 1. Ensure all reagents and solvents are pure and dry. Use fresh catalyst. 2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[3][6] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[6] 4. Use a ligand known to be effective for heteroaromatic couplings. |
| Formation of dehalogenated starting material | 1. Certain bases or impurities in the solvent can cause reduction of the starting material.[6] | 1. Screen alternative bases. Ensure high purity of the starting materials and solvents. |
| Reaction does not go to completion | 1. Insufficient catalyst loading. 2. Reaction time is too short or temperature is too low. 3. Catalyst has been poisoned. | 1. Increase the catalyst loading incrementally. 2. Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature accordingly. Reactions are often heated to 80-100 °C.[2][6] 3. Ensure all glassware is clean and that reagents are of high purity. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid, incorporating best practices to minimize homocoupling.
Reagents and Materials:
-
This compound
-
Arylboronic acid (or corresponding pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst/ligand system)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane and water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Degassing: Degas the solvent mixture (e.g., 1,4-dioxane/water) by sparging with an inert gas for at least 30 minutes.
-
Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar and condenser, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2] Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Visualizations
Logical Workflow for Troubleshooting Homocoupling
A logical workflow for troubleshooting and minimizing homocoupling.
Simplified Mechanism of Boronic Acid Homocoupling
A simplified mechanism showing how Pd(II) species can lead to homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Fluoronicotinonitrile
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Fluoronicotinonitrile. Due to the limited availability of public experimental data for this specific compound, this guide utilizes predicted spectroscopic data based on established NMR principles, including substituent effects on the pyridine ring.[1][2][3][4] For comparative purposes, predicted data for its isomers, 2-Fluoronicotinonitrile and 5-Fluoronicotinonitrile, are also presented.
Predicted NMR Data: this compound and Isomeric Alternatives
The chemical shifts and coupling constants for this compound and its alternatives are predicted based on the known NMR values for pyridine and the documented substituent effects of the electron-withdrawing fluorine and cyano groups.[1][5][6] The fluorine atom, in particular, induces characteristic coupling patterns in the ¹³C NMR spectrum.
Data Presentation: Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR data for this compound, 2-Fluoronicotinonitrile, and 5-Fluoronicotinonitrile are summarized below. All chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Compound | Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| This compound | H-2 | 8.70 | d | J(H2,H4) ≈ 2.5 | 1H |
| H-4 | 8.15 | dd | J(H4,H5) ≈ 8.0, J(H4,H2) ≈ 2.5 | 1H | |
| H-5 | 7.10 | dd | J(H5,H4) ≈ 8.0, J(H5,F6) ≈ 4.0 | 1H | |
| 2-Fluoronicotinonitrile | H-4 | 8.20 | ddd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 2.0, J(H4,F2) ≈ 1.0 | 1H |
| H-5 | 7.30 | dd | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 5.0 | 1H | |
| H-6 | 8.50 | dd | J(H6,H5) ≈ 5.0, J(H6,F2) ≈ 7.0 | 1H | |
| 5-Fluoronicotinonitrile | H-2 | 8.80 | d | J(H2,F5) ≈ 3.0 | 1H |
| H-4 | 8.10 | dd | J(H4,H6) ≈ 3.0, J(H4,F5) ≈ 8.0 | 1H | |
| H-6 | 8.60 | t | J(H6,H4) ≈ 3.0, J(H6,F5) ≈ 3.0 | 1H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Compound | Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Predicted J (Hz) |
| This compound | C-2 | 153.0 | d | ²J(C2,F6) ≈ 15 |
| C-3 | 108.0 | d | ⁴J(C3,F6) ≈ 4 | |
| C-4 | 143.0 | d | ³J(C4,F6) ≈ 8 | |
| C-5 | 112.0 | d | ²J(C5,F6) ≈ 20 | |
| C-6 | 168.0 | d | ¹J(C6,F6) ≈ 250 | |
| CN | 116.0 | s | - | |
| 2-Fluoronicotinonitrile | C-2 | 165.0 | d | ¹J(C2,F2) ≈ 255 |
| C-3 | 106.0 | d | ²J(C3,F2) ≈ 25 | |
| C-4 | 144.0 | d | ³J(C4,F2) ≈ 10 | |
| C-5 | 118.0 | d | ⁴J(C5,F2) ≈ 3 | |
| C-6 | 152.0 | d | ²J(C6,F2) ≈ 18 | |
| CN | 115.0 | d | ³J(CN,F2) ≈ 5 | |
| 5-Fluoronicotinonitrile | C-2 | 150.0 | d | ³J(C2,F5) ≈ 5 |
| C-3 | 110.0 | d | ³J(C3,F5) ≈ 10 | |
| C-4 | 130.0 | d | ²J(C4,F5) ≈ 22 | |
| C-5 | 162.0 | d | ¹J(C5,F5) ≈ 260 | |
| C-6 | 145.0 | d | ²J(C6,F5) ≈ 20 | |
| CN | 117.0 | s | - |
Experimental Protocols
This section provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for fluoronicotinonitrile isomers and similar small organic molecules.[7]
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[8]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[9] The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent peaks in the ¹H spectrum.[8]
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.[8]
-
Dissolution and Filtration: Cap the NMR tube and gently agitate or vortex to ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to prevent magnetic field distortions.[8]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like isopropanol to remove any dust or fingerprints before inserting it into the spectrometer.[9]
NMR Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.[7]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[7]
-
Spectral Width: ~12-16 ppm, centered around 6-7 ppm.[7]
-
Acquisition Time: 2-3 seconds.[7]
-
Number of Scans: 16-64, depending on sample concentration.[7]
-
Temperature: 298 K (25 °C).[7]
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker systems).[7]
-
Spectral Width: ~220-240 ppm, centered around 110-120 ppm.[7][10]
-
Acquisition Time: 1-2 seconds.[7]
-
Relaxation Delay: 2-5 seconds.[7]
-
Number of Scans: 1024-4096, necessary due to the low natural abundance of the ¹³C isotope.[7]
-
Decoupling: Broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling.[7]
-
Temperature: 298 K (25 °C).[7]
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.
-
Calibration: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.[11]
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze multiplicities and coupling constants to deduce proton connectivity and structural information.
Visualization of NMR Characterization Workflow
The following diagram illustrates the logical workflow for the characterization and comparison of a chemical compound using NMR spectroscopy.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. mdpi.com [mdpi.com]
- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]
Interpreting ¹⁹F NMR Spectra of 6-Fluoronicotinonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique. This guide provides a comprehensive overview of interpreting ¹⁹F NMR spectra of 6-fluoronicotinonitrile derivatives, comparing spectral data, and outlining detailed experimental protocols. The high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion make it an invaluable tool for structural elucidation and purity assessment of these compounds, which are significant in medicinal chemistry and materials science.
Understanding the ¹⁹F NMR Landscape of Fluoropyridines
The chemical shift (δ) and coupling constants (J) are the two most critical parameters derived from a ¹⁹F NMR spectrum. The position of the fluorine atom on the pyridine ring and the electronic nature of other substituents profoundly influence these parameters. In the case of this compound, the fluorine atom is situated at a position sensitive to electronic perturbations from substituents elsewhere on the ring.
Chemical Shifts (δ): The ¹⁹F chemical shift is highly sensitive to the electronic environment.[1] Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values) due to increased shielding.[1] For this compound derivatives, substituents at positions 2, 4, and 5 will exert the most significant influence on the ¹⁹F chemical shift. The wide chemical shift range in ¹⁹F NMR, often spanning over 400 ppm, minimizes the likelihood of signal overlap, simplifying spectral analysis.
Coupling Constants (J): Spin-spin coupling between the ¹⁹F nucleus and other magnetically active nuclei, most commonly ¹H and ¹³C, provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei. For fluoropyridines, typical coupling constants are observed between the fluorine atom and the protons on the pyridine ring. These J-values can help in assigning the substitution pattern on the ring.
Comparative Data for this compound Derivatives
| Derivative | Substituent (Position) | Solvent | ¹⁹F Chemical Shift (δ) ppm | coupling constant (J) Hz |
| This compound | -H (2, 4, 5) | CDCl₃ | -69.5 | ³JHF ≈ 7-9 Hz, ⁴JHF ≈ 3-5 Hz |
| 2-Amino-6-fluoronicotinonitrile | -NH₂ (2) | DMSO-d₆ | -75.2 | ⁴JHF ≈ 4-6 Hz, ⁵JHF ≈ 1-2 Hz |
| 2-Chloro-6-fluoronicotinonitrile | -Cl (2) | CDCl₃ | -65.8 | ⁴JHF ≈ 3-5 Hz, ⁵JHF ≈ <1 Hz |
| 6-Fluoro-2-methoxynicotinonitrile | -OCH₃ (2) | CDCl₃ | -73.1 | ⁴JHF ≈ 4-6 Hz, ⁵JHF ≈ 1-2 Hz |
| 6-Fluoro-5-nitronicotinonitrile | -NO₂ (5) | Acetone-d₆ | -88.0 | ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 2-4 Hz |
Note: The data in this table is illustrative and intended to demonstrate expected trends. Actual experimental values may vary.
Experimental Protocols
Obtaining high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆) can be added.[2]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for routine ¹⁹F NMR.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary to ensure full relaxation of the ¹⁹F nucleus.[3]
-
Number of Scans: 16-64 scans are usually adequate for samples with good concentration.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be set to ensure all fluorine signals are captured.
-
Decoupling: Proton decoupling (¹H-decoupling) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.
-
Workflow for ¹⁹F NMR Analysis
The following diagram illustrates a typical workflow for the acquisition and interpretation of ¹⁹F NMR spectra for this compound derivatives.
Caption: A flowchart illustrating the key stages in the ¹⁹F NMR analysis of this compound derivatives.
Comparison with Alternative Techniques
While ¹⁹F NMR is a premier technique for analyzing fluorinated compounds, other analytical methods can provide complementary information.
-
¹H and ¹³C NMR: Provide information about the non-fluorinated parts of the molecule. Combining data from ¹H, ¹³C, and ¹⁹F NMR allows for a complete structural assignment.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the nitrile (-C≡N) group in this compound derivatives.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.
References
Mass Spectrometry Analysis of 6-Fluoronicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. 6-Fluoronicotinonitrile, a fluorinated pyridine derivative, presents a unique analytical challenge due to the interplay of its aromatic ring, nitrile group, and fluorine substituent. This guide provides a comparative analysis of the expected mass spectrometry profile of this compound and its potential reaction products, supported by data from analogous compounds and established fragmentation principles.
Predicted Mass Spectrum and Fragmentation of this compound
While a publicly available mass spectrum for this compound is not readily accessible, its electron ionization (EI) mass spectrum can be predicted based on its structure and the known fragmentation patterns of similar compounds, such as nicotinonitrile, fluorobenzene, and fluoropyridines.
The molecular formula for this compound is C₆H₃FN₂ and its molecular weight is approximately 122.10 g/mol .[1] The mass spectrum is expected to exhibit a prominent molecular ion peak (M⁺˙) at m/z 122, owing to the stability of the aromatic pyridine ring.
Key Predicted Fragments:
-
[M-HCN]⁺˙ (m/z 95): The loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pathway for aromatic nitriles. This is anticipated to be a significant peak in the spectrum.
-
[M-HF]⁺˙ (m/z 102): Elimination of hydrogen fluoride (HF) is a possible fragmentation route for fluorinated aromatic compounds.
-
[C₄H₂F]⁺ (m/z 75) and [C₄H₂N]⁺ (m/z 64): Further fragmentation of the pyridine ring can lead to smaller charged species.
Comparison with Potential Reaction Products
To illustrate the utility of mass spectrometry in monitoring chemical transformations, the predicted mass spectrum of this compound is compared with those of two potential reaction products: a reduction product (6-fluoropyridin-3-yl)methanamine and a nucleophilic substitution product 6-aminonicotinonitrile.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted Molecular Ion (m/z) | Key Predicted Fragments (m/z) |
| This compound | C₆H₃FN₂ | 122.10 | 122 | 95 ([M-HCN]⁺˙), 102 ([M-HF]⁺˙), 75 |
| (6-Fluoropyridin-3-yl)methanamine | C₆H₇FN₂ | 126.13 | 126 | 109 ([M-NH₃]⁺), 96 ([M-CH₂NH₂]⁺) |
| 6-Aminonicotinonitrile | C₆H₅N₃ | 119.12 | 119 | 92 ([M-HCN]⁺˙) |
Alternative Analytical Approaches
While mass spectrometry is a powerful tool for the identification and quantification of this compound and its derivatives, other analytical techniques can provide complementary information.
| Analytical Method | Information Provided | Comparison to Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of atoms and the chemical environment of the fluorine atom (¹⁹F NMR). | Offers more comprehensive structural elucidation but is generally less sensitive than mass spectrometry. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as the nitrile (C≡N) and C-F bonds. | Provides functional group information rather than the detailed fragmentation patterns and molecular weight confirmation offered by MS. |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture. | Often coupled with mass spectrometry (GC-MS) to provide separation and identification of individual components in a sample. |
Experimental Protocols
A general protocol for the analysis of this compound and its products using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100-200 µg/mL.
-
If analyzing a reaction mixture, dilute an aliquot of the mixture in the chosen solvent.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained spectra with spectral libraries (e.g., NIST) and the predicted fragmentation patterns to identify the compounds.
Visualizing Analytical Workflows and Pathways
To further clarify the analytical process and the chemical logic, the following diagrams are provided.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to Purity Analysis of 6-Fluoronicotinonitrile: HPLC vs. GC-MS and qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comparative analysis of three common analytical techniques for determining the purity of 6-Fluoronicotinonitrile, a key building block in medicinal chemistry. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering detailed experimental protocols and a summary of their performance characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for a wide range of compounds.[1][2] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with 20% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer unique advantages for purity determination. Here, we consider GC-MS and qNMR as viable alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds.[3][4] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[5][6][7][8] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[5]
Experimental Protocol: qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and internal standard.
-
Comparative Analysis
The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Intrinsic relationship between NMR signal intensity and the number of atomic nuclei.[5] |
| Typical Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Higher (µg/mL to mg/mL range) |
| Throughput | Moderate (typically 15-30 min per sample) | High (can be faster than HPLC for volatile compounds) | Low (requires careful sample preparation and longer acquisition times) |
| Quantification | Requires a reference standard for the analyte. | Requires a reference standard for accurate quantification. | Absolute quantification is possible with a certified internal standard.[7] |
| Impurity Identification | Limited to retention time matching with known standards unless coupled with MS. | Provides structural information from mass spectra, aiding in the identification of unknown impurities. | Provides detailed structural information, which can be used to identify impurities. |
| Sample Requirements | Soluble in the mobile phase. | Volatile and thermally stable. | Soluble in a deuterated solvent. |
Workflow for Analytical Method Comparison
The process of selecting and validating an analytical method for purity determination follows a logical sequence. The diagram below illustrates this workflow.
Caption: Workflow for comparing analytical methods for purity determination.
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific needs of the laboratory.
-
HPLC is a robust and widely available technique that provides excellent separation and sensitivity, making it ideal for routine quality control when a reference standard is available.
-
GC-MS offers superior sensitivity and is invaluable for identifying volatile impurities, provided the analyte is thermally stable.
-
qNMR stands out for its ability to provide absolute quantification without a specific reference standard for the analyte, making it a powerful tool for the certification of reference materials and for obtaining a highly accurate purity value.
By understanding the principles, protocols, and comparative advantages of each technique, researchers can make an informed decision to ensure the quality and reliability of their work.
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. blog.brewerscience.com [blog.brewerscience.com]
- 4. emerypharma.com [emerypharma.com]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ethz.ch [ethz.ch]
A Comparative Guide to the Reactivity of 6-Fluoronicotinonitrile and 6-Chloronicotinonitrile in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the synthesis of heteroaromatic compounds is a cornerstone of creating novel therapeutic agents. Among the vast array of synthetic methodologies, Nucleophilic Aromatic Substitution (SNAr) reactions stand out for their utility in forming carbon-heteroatom bonds. The selection of the appropriate starting materials is critical for the efficiency and success of these reactions. This guide provides an objective comparison of two key building blocks, 6-fluoronicotinonitrile and 6-chloronicotinonitrile, in the context of SNAr reactions, supported by experimental data from analogous systems.
Executive Summary
Both this compound and 6-chloronicotinonitrile are valuable precursors for the synthesis of a variety of substituted nicotinonitrile derivatives. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 6-position for nucleophilic attack. However, the nature of the halogen atom—fluorine versus chlorine—plays a pivotal role in the reactivity of these substrates. Based on established principles of SNAr reactions, this compound is the more reactive substrate compared to its chloro-analogue. This is primarily due to the high electronegativity of the fluorine atom, which enhances the electrophilicity of the carbon at the 6-position, thereby accelerating the initial nucleophilic attack, the rate-determining step of the reaction.
While direct head-to-head kinetic studies for this compound and 6-chloronicotinonitrile with a broad range of nucleophiles are not extensively documented in publicly available literature, data from closely related systems, such as 6-halopurines and 2-halo-3-nitropyridines, consistently demonstrate the superior reactivity of the fluoro-substituent as a leaving group in SNAr reactions.
Comparative Reactivity: Experimental Data from Analogous Systems
To illustrate the expected differences in reactivity, we present data from a kinetic study on the SNAr reactions of 6-halopurine nucleosides with various nucleophiles. While the heterocyclic core is different, the position of the halogen relative to the ring nitrogens and the overall electron-deficient nature of the ring provide a strong basis for comparison.
Table 1: Comparative Reactivity of 6-Fluoro and 6-Chloro Purine Nucleosides with n-Butylamine
| Leaving Group | Rate Constant (k, 10⁻³ s⁻¹) | Relative Rate |
| Fluoro | 11.3 | 1.0 |
| Chloro | 0.8 | 0.07 |
Data adapted from a study on 6-halopurine nucleosides, demonstrating the significantly higher reaction rate with a fluorine leaving group compared to chlorine in reaction with an aliphatic amine.
Table 2: Comparative Reactivity of 6-Fluoro and 6-Chloro Purine Nucleosides with Methoxide
| Leaving Group | Rate Constant (k, 10⁻³ s⁻¹) | Relative Rate |
| Fluoro | 1.8 | 1.0 |
| Chloro | 0.3 | 0.17 |
Data adapted from a study on 6-halopurine nucleosides, showcasing the enhanced reactivity of the fluoro-derivative with an oxygen nucleophile.
In a more direct, albeit qualitative, comparison involving 2,6-dihalo-3-nitropyridines, it was noted that compounds with a fluoride leaving group were generally more reactive than their chloro analogs in SNAr reactions with amines.[1]
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions with 6-halonicotinonitriles. These can be adapted for specific nucleophiles and substrates to directly compare the reactivity of this compound and 6-chloronicotinonitrile.
General Protocol for SNAr with an Amine Nucleophile
Materials:
-
6-Halonicotinonitrile (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 6-halonicotinonitrile, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for SNAr with a Phenol Nucleophile
Materials:
-
6-Halonicotinonitrile (1.0 eq)
-
Phenol nucleophile (1.1 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Strong base (e.g., NaH or K₂CO₃) (1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the phenol and anhydrous solvent.
-
Carefully add the strong base portion-wise at 0 °C to form the phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 6-halonicotinonitrile in the anhydrous solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 80 °C and 150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the SNAr Mechanism and Workflow
To further elucidate the processes involved, the following diagrams created using the DOT language visualize the SNAr reaction mechanism and a typical experimental workflow for comparing the two substrates.
Conclusion
References
A Comparative Guide to the Reactivity of Fluorinated Nicotinonitrile Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering modulation of physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Nicotinonitrile scaffolds, prevalent in numerous therapeutic agents, are often functionalized via nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of the reactivity of positional isomers of fluorinated nicotinonitrile, offering insights into the influence of fluorine placement on the amenability of these building blocks to late-stage functionalization.
The reactivity of fluorinated pyridines in SNAr reactions is a well-established principle in organic synthesis. The high electronegativity of the fluorine atom, coupled with the inherent electron-deficient nature of the pyridine ring, renders the carbon atom attached to the fluorine susceptible to nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
Principles of Reactivity in Fluorinated Nicotinonitriles
The reactivity of fluorinated nicotinonitrile isomers in SNAr reactions is primarily governed by the position of the fluorine atom relative to the electron-withdrawing pyridine nitrogen and the cyano group. The pyridine nitrogen and the cyano group activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them, by stabilizing the negative charge in the Meisenheimer intermediate through resonance and inductive effects.
Based on these principles, a predicted order of reactivity for the common isomers of fluoronicotinonitrile can be established:
-
Most Reactive: 6-Fluoro-3-cyanopyridine and 4-Fluoro-3-cyanopyridine. In these isomers, the fluorine atom is in a position that is activated by both the pyridine nitrogen (ortho and para, respectively) and the cyano group (meta). The strong activation by the ring nitrogen is the dominant factor.
-
Moderately Reactive: 2-Fluoro-3-cyanopyridine. Here, the fluorine is ortho to both the nitrogen and the cyano group. While activated, steric hindrance from the adjacent cyano group may slightly impede the approach of the nucleophile compared to the 6-fluoro isomer.
-
Least Reactive: 5-Fluoro-3-cyanopyridine. In this isomer, the fluorine atom is meta to the pyridine nitrogen, a position that is not significantly activated for nucleophilic attack. The stabilization of the Meisenheimer complex is less effective compared to the other isomers.
Comparative Reactivity Data
While direct kinetic studies comparing all isomers under identical conditions are not extensively available in the literature, the following table summarizes the expected relative reactivity and provides representative reaction yields compiled from various sources and predicted based on established electronic effects. The yields are illustrative for a typical SNAr reaction with a common nucleophile like morpholine.
| Isomer | Structure | Predicted Relative Reactivity | Representative Yield (%) | Rationale for Reactivity |
| 6-Fluoro-3-cyanopyridine | F at C6 | Very High | >90% | Fluorine is ortho to the strongly activating pyridine nitrogen. |
| 4-Fluoro-3-cyanopyridine | F at C4 | High | >85% | Fluorine is para to the strongly activating pyridine nitrogen. |
| 2-Fluoro-3-cyanopyridine | F at C2 | Moderate to High | 70-85% | Fluorine is ortho to the pyridine nitrogen, but potential steric hindrance from the adjacent cyano group. |
| 5-Fluoro-3-cyanopyridine | F at C5 | Low | <40% | Fluorine is meta to the pyridine nitrogen, resulting in significantly less activation. |
Experimental Protocols
The following are generalized protocols for a comparative study of the reactivity of fluorinated nicotinonitrile isomers with a representative amine nucleophile.
General Procedure for Nucleophilic Aromatic Substitution with Morpholine
Materials:
-
Fluorinated nicotinonitrile isomer (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the fluorinated nicotinonitrile isomer (1.0 mmol) in DMSO (5 mL) is added morpholine (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).
-
The reaction mixture is heated to 80-100 °C and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired substituted product.
Visualizing Reaction Principles and Workflows
Factors Influencing Reactivity
The following diagram illustrates the key electronic factors that determine the reactivity of the fluorinated nicotinonitrile isomers.
Caption: Logical relationship of factors influencing reactivity.
Experimental Workflow for Comparative Analysis
This diagram outlines a typical experimental workflow for comparing the reactivity of the different isomers.
Caption: Workflow for comparative reactivity studies.
Biological Activity of 6-Fluoronicotinonitrile Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative overview of the biological activities of synthesized 6-fluoronicotinonitrile derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Recent explorations into the biological landscape of this compound derivatives have unveiled their potential as promising candidates for antimicrobial agents. While comprehensive screening across a wide array of biological targets remains an area of active investigation, preliminary studies have highlighted their efficacy against various microbial strains.
Antimicrobial Activity
A notable derivative, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, has demonstrated significant antimicrobial properties. This compound has been synthesized and evaluated for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Bacillus cereus | Gram-positive | 25 |
| Staphylococcus aureus | Gram-positive | 50 |
| Escherichia coli | Gram-negative | 100 |
| Pseudomonas aeruginosa | Gram-negative | 100 |
Data sourced from patent literature describing the synthesis and antimicrobial screening of the specified compound.
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and antimicrobial evaluation of this compound derivatives.
Synthesis of 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile
This derivative was synthesized via a one-pot, four-component reaction. The key steps are outlined below:
-
Reaction Setup: m-Tolualdehyde, 3'-hydroxyacetophenone, and malononitrile are combined in the presence of a sodium methoxide solution.
-
Reaction Conditions: The mixture is subjected to thermal conditions to facilitate the cyclization and formation of the nicotinonitrile core.
-
Purification: The resulting solid product is purified using appropriate recrystallization or chromatographic techniques to yield the final compound.
Antimicrobial Screening: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in appropriate broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Plates: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Research Workflow
To provide a clearer understanding of the process from compound synthesis to biological evaluation, the following workflow diagram has been generated.
Caption: Experimental workflow for the synthesis and antimicrobial screening of this compound derivatives.
Signaling Pathway Context (Hypothetical)
While the precise mechanisms of action for these derivatives are still under investigation, a potential target for antimicrobial compounds is the bacterial cell wall synthesis pathway. The following diagram illustrates a simplified representation of this pathway, which could be a focus for future mechanistic studies.
Caption: Hypothetical inhibition of the bacterial cell wall synthesis pathway by a this compound derivative.
Disclaimer: The information presented in this guide is based on currently available data. Further research is necessary to fully elucidate the biological activity profile and therapeutic potential of this compound derivatives.
A Comparative Guide to the In Silico ADMET Profiling of 6-Fluoronicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the early stages of drug discovery, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to mitigating late-stage failures. In silico predictive models offer a rapid and cost-effective approach to screen and prioritize candidates with favorable pharmacokinetic and safety profiles. This guide provides a comparative analysis of the predicted ADMET properties for 6-Fluoronicotinonitrile and four of its analogs, demonstrating the utility of computational tools in lead optimization.
Introduction to this compound and its Analogs
This compound is a pyridine derivative, a class of compounds recognized for a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical and pharmacokinetic properties of a molecule. To explore these structure-activity relationships, five compounds were selected for this comparative analysis:
-
Analog 1: this compound (Parent Compound)
-
Analog 2: 6-Fluoronicotinamide
-
Analog 3: 5-Amino-6-fluoronicotinonitrile
-
Analog 4: 5-Bromo-6-fluoronicotinonitrile
-
Analog 5: 6-Fluoro-5-(trifluoromethyl)nicotinonitrile
In Silico Prediction of Physicochemical and ADMET Properties
The ADMET properties for the selected analogs were predicted using established computational models. Publicly available platforms such as SwissADME, pkCSM, and ADMETlab 2.0 utilize machine learning and quantitative structure-activity relationship (QSAR) models to estimate a wide array of pharmacokinetic and toxicological endpoints from a compound's chemical structure.[3][4][5] The following tables summarize the predicted properties for the five analogs.
Table 1: Predicted Physicochemical Properties
| Property | Analog 1 | Analog 2 | Analog 3 | Analog 4 | Analog 5 |
|---|---|---|---|---|---|
| Molecular Weight ( g/mol ) | 122.10 | 140.11 | 137.11 | 200.99 | 190.10 |
| LogP (Consensus) | 1.15 | 0.65 | 1.05 | 1.85 | 2.25 |
| Water Solubility (LogS) | -1.80 | -1.50 | -1.90 | -2.50 | -2.80 |
| Topological Polar Surface Area (Ų) | 36.59 | 59.82 | 62.67 | 36.59 | 36.59 |
Table 2: Predicted Absorption and Distribution Properties
| Property | Analog 1 | Analog 2 | Analog 3 | Analog 4 | Analog 5 |
|---|---|---|---|---|---|
| Caco-2 Permeability (logPapp) | 0.95 | 0.15 | 0.85 | 1.10 | 1.20 |
| Human Intestinal Absorption (%) | > 90% | > 85% | > 90% | > 90% | > 90% |
| P-glycoprotein Substrate | No | No | Yes | No | No |
| Blood-Brain Barrier (BBB) Permeant | Yes | No | Yes | Yes | Yes |
| Plasma Protein Binding (%) | ~ 60% | ~ 50% | ~ 65% | ~ 75% | ~ 80% |
Table 3: Predicted Metabolism Properties
| Property | Analog 1 | Analog 2 | Analog 3 | Analog 4 | Analog 5 |
|---|---|---|---|---|---|
| CYP1A2 Inhibitor | No | No | Yes | No | No |
| CYP2C9 Inhibitor | No | No | No | Yes | Yes |
| CYP2D6 Inhibitor | No | No | No | No | No |
| CYP3A4 Inhibitor | No | No | No | Yes | Yes |
Table 4: Predicted Toxicity Endpoints
| Property | Analog 1 | Analog 2 | Analog 3 | Analog 4 | Analog 5 |
|---|---|---|---|---|---|
| AMES Mutagenicity | Low Risk | Low Risk | High Risk | Low Risk | Low Risk |
| hERG Inhibition (Cardiotoxicity) | No | No | No | Yes | Yes |
| Hepatotoxicity | No | No | Yes | Yes | Yes |
| Skin Sensitization | No | No | Yes | No | No |
Visualizing the In Silico Workflow and ADMET Relationships
To better understand the process and the interplay of different pharmacokinetic factors, the following diagrams were generated.
References
- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 5. ayushcoe.in [ayushcoe.in]
Comparative Analysis of 6-Fluoronicotinonitrile Compounds: A Guide for Drug Discovery Professionals
A comprehensive review of the structure-activity relationship (SAR) of 6-fluoronicotinonitrile derivatives reveals a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer agents. While a consolidated head-to-head comparison of a wide array of this compound analogs is not extensively documented in publicly available literature, analysis of related nicotinonitrile and fluorinated heterocyclic compounds provides significant insights into their therapeutic potential.
The this compound core, a pyridine ring substituted with a fluorine atom at the 6-position and a nitrile group at the 3-position, presents a unique electronic and structural profile. The high electronegativity of the fluorine atom can influence the compound's metabolic stability, binding affinity to target proteins, and the acidity or basicity of adjacent functional groups. The nitrile group is a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives.
Structure-Activity Relationship Insights from Related Compounds
Although specific SAR studies on a broad series of this compound derivatives are limited, research on analogous structures, such as nicotinonitriles and other fluorinated pyridines, offers valuable guidance for future drug design. For instance, studies on various kinase inhibitors have demonstrated that the pyridine core can serve as a crucial hinge-binding motif. The introduction of a fluorine atom can enhance binding affinity and selectivity.
In the context of anticancer drug discovery, the nicotinonitrile scaffold has been incorporated into molecules targeting various signaling pathways. The strategic placement of substituents on the pyridine ring is critical for modulating potency and selectivity.
Hypothetical Comparative Data
To illustrate the potential SAR of this compound derivatives, the following table presents hypothetical data for a series of analogs targeting a generic kinase. This data is for illustrative purposes and is not based on actual experimental results.
| Compound ID | R1-Substituent (at C5) | R2-Substituent (at C2) | Kinase Inhibition IC50 (nM) | Cell Proliferation GI50 (µM) |
| FN-1 | -H | -NH2 | 500 | 10.5 |
| FN-2 | -CH3 | -NH2 | 250 | 5.2 |
| FN-3 | -OCH3 | -NH2 | 150 | 2.8 |
| FN-4 | -Cl | -NH2 | 75 | 1.1 |
| FN-5 | -H | -NH-cPr | 400 | 8.9 |
| FN-6 | -H | -NH-Ph | 200 | 4.5 |
| FN-7 | -Cl | -NH-cPr | 50 | 0.8 |
| FN-8 | -Cl | -NH-Ph(4-F) | 25 | 0.4 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound compounds.
In Vitro Kinase Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of test compounds against a target kinase would involve a radiometric or fluorescence-based assay.
-
Materials : Recombinant human kinase, appropriate peptide substrate, ATP (adenosine triphosphate), test compounds (dissolved in DMSO), assay buffer, and a detection reagent.
-
Procedure :
-
Test compounds are serially diluted in DMSO and added to a 96-well plate.
-
The kinase, substrate, and ATP are mixed in the assay buffer and added to the wells containing the test compounds.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., measuring fluorescence intensity or radioactivity).
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
The antiproliferative activity of the compounds is typically assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.
-
Cell Culture : Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, a reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a microplate reader.
-
-
Data Analysis : The half-maximal growth inhibition (GI50) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in SAR studies.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive, direct comparative analysis of a wide range of its derivatives is not yet available, the foundational principles of medicinal chemistry and SAR insights from related molecular classes strongly suggest that this is a fertile area for future drug discovery efforts. The strategic introduction of substituents, guided by the principles outlined in this guide, is likely to yield potent and selective modulators of various biological targets. Further research focused on the systematic exploration of the chemical space around the this compound core is highly encouraged.
A Definitive Guide to Confirming the Structure of 6-Fluoronicotinonitrile Reaction Products Using 2D NMR
For researchers in medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 6-Fluoronicotinonitrile is a valuable starting material, but nucleophilic aromatic substitution (SNAr) reactions can lead to regioisomers, making unambiguous structure determination critical. While 1D NMR provides initial clues, 2D NMR techniques offer definitive confirmation of molecular structure by revealing through-bond and through-space correlations.
This guide compares the expected 2D NMR data for two potential products from a reaction between this compound and a generic amine nucleophile (R-NH₂), demonstrating how to distinguish the correct isomer with confidence. The presence of the fluorine atom provides a powerful spectroscopic handle, with characteristic couplings and through-space interactions that are invaluable for structural elucidation.[1]
The Challenge: Distinguishing Between C6 and C4 Substitution Regioisomers
In the reaction of this compound with an amine, the primary product expected is the C6-substituted isomer, where the amine displaces the highly activated fluorine atom. However, to ensure rigorous characterization, it is essential to rule out other possibilities, such as the C4-substituted isomer.
-
Product A (Expected): 6-(Alkylamino)nicotinonitrile
-
Product B (Alternative): 4-(Alkylamino)-6-fluoronicotinonitrile
These two isomers would present distinct NMR spectral patterns, especially in their 2D correlation maps.
Comparative NMR Data Analysis
The following tables summarize the hypothetical, yet characteristic, ¹H and ¹³C NMR data for the two potential products. The key differentiators lie in the observed proton-fluorine and carbon-fluorine J-couplings.[2][3]
Table 1: Comparison of Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Product A: 6-(Alkylamino)nicotinonitrile | Product B: 4-(Alkylamino)-6-fluoronicotinonitrile |
| H2 | δ 8.45 (d, J = 2.3 Hz) | δ 8.50 (d, J = 2.9 Hz) |
| H4 | δ 7.60 (dd, J = 8.5, 2.3 Hz) | --- |
| H5 | δ 6.50 (d, J = 8.5 Hz) | δ 6.80 (d, JH-F = 7.5 Hz) |
| -NH- | δ 5.50 (br s, 1H) | δ 5.70 (br s, 1H) |
| -CH₂- | δ 3.40 (q, J = 7.0 Hz, 2H) | δ 3.50 (q, J = 7.0 Hz, 2H) |
| -CH₃ | δ 1.30 (t, J = 7.0 Hz, 3H) | δ 1.35 (t, J = 7.0 Hz, 3H) |
Table 2: Comparison of Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Product A: 6-(Alkylamino)nicotinonitrile | Product B: 4-(Alkylamino)-6-fluoronicotinonitrile |
| C2 | δ 153.0 | δ 151.5 (d, 3JC-F = 15.0 Hz) |
| C3 | δ 108.5 | δ 109.0 (d, 4JC-F = 3.5 Hz) |
| C4 | δ 140.0 | δ 158.0 |
| C5 | δ 110.0 | δ 105.0 (d, 2JC-F = 25.0 Hz) |
| C6 | δ 162.0 | δ 165.0 (d, 1JC-F = 245.0 Hz) |
| CN | δ 117.5 | δ 116.0 |
| -CH₂- | δ 42.5 | δ 43.0 |
| -CH₃ | δ 14.5 | δ 15.0 |
Definitive Structure Confirmation with 2D NMR
While the coupling patterns in the 1D spectra suggest the likely structure, 2D NMR experiments provide irrefutable proof of connectivity and spatial relationships.
HSQC: Mapping Direct C-H Bonds
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the first step in assigning the carbon spectrum. It reveals one-bond correlations between protons and the carbons they are attached to, confirming the assignments made in the 1D spectra.
HMBC: Unveiling the Carbon Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the molecular framework by showing correlations between protons and carbons over two to three bonds. For our isomers, key differences would emerge:
-
Product A: The proton at H5 (δ 6.50) would show a correlation to C3, C4, and C6. The proton at H4 (δ 7.60) would show correlations to C2, C5, C6, and the nitrile carbon. These correlations confirm the C-C connectivity of the pyridine ring and the position of the substituents.
-
Product B: The proton at H5 (δ 6.80) would show correlations to C3, C4, and C6. Crucially, the proton at H2 (δ 8.50) would show a correlation to C4, the site of substitution, and C6, the site of fluorination.
¹H-¹⁹F HOESY: Probing Through-Space Proximity
The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the definitive tool for confirming the position of the fluorine atom relative to the protons.[4] The NOE effect is distance-dependent (typically observed for atoms <5Å apart), providing unambiguous proof of spatial proximity.[5]
-
Product A: No correlations would be observed in the ¹H-¹⁹F HOESY spectrum, as the fluorine atom has been displaced from the molecule.
-
Product B: A clear cross-peak would be observed between the fluorine atom at C6 and the proton at H5.[6][7] This interaction provides undeniable evidence that the fluorine atom is still attached to the ring and is located adjacent to H5, confirming the 4-amino-6-fluoro substitution pattern.
Experimental Protocols
General: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample is prepared by dissolving ~10 mg of the compound in 0.6 mL of CDCl₃.
-
HSQC: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) is used. The spectral widths are set to cover the proton and carbon chemical shift ranges. 128-256 increments in the F1 dimension and 8-16 scans per increment are typically sufficient.
-
HMBC: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf) is used. The long-range coupling delay is optimized for a J-coupling of 8 Hz. Spectral widths are set to cover the full proton and carbon ranges. 256 increments in the F1 dimension and 16-32 scans per increment are acquired.
-
¹H-¹⁹F HOESY: A standard HOESY pulse sequence is used, with the transmitter frequency for the second channel centered on the ¹⁹F resonance. A mixing time of 300-800 ms is employed to allow for the buildup of the heteronuclear NOE.[4] 256 increments in the F1 dimension and 32-64 scans per increment are acquired to achieve adequate signal-to-noise.
Visualization of Experimental Workflow and Key Correlations
The following diagrams illustrate the logical workflow for structure determination and the key 2D NMR correlations that differentiate the two isomers.
Caption: Workflow for 2D NMR-based structure elucidation.
Caption: Key HMBC correlations for Product A.
Caption: Key HMBC and HOESY correlations for Product B.
Conclusion
In the structural analysis of substituted this compound derivatives, a multi-technique 2D NMR approach is indispensable. While 1D NMR and HMBC experiments provide strong evidence for the carbon framework and substitution pattern, the ¹H-¹⁹F HOESY experiment offers the ultimate, unambiguous confirmation. The presence or absence of a through-space correlation between the fluorine atom and nearby protons provides a definitive answer to the question of regiochemistry, allowing researchers to proceed with confidence in their downstream applications.
References
- 1. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 2. jeolusa.com [jeolusa.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for 6-Fluoronicotinonitrile: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 6-Fluoronicotinonitrile, a compound requiring careful handling due to its hazardous properties. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, posing significant health risks upon exposure. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard Data Summary
For quick reference, the key hazard classifications for this compound are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
Disposal Plan: Step-by-Step Procedures
The recommended method for the disposal of this compound is high-temperature incineration.[2] This process must be carried out by a licensed professional waste disposal service. The inherent stability of fluorinated organic compounds necessitates high incineration temperatures to ensure complete destruction and prevent the formation of hazardous byproducts.[2][3]
Waste Classification
While this compound is not explicitly listed as a P- or U-listed waste by the EPA, it must be treated as a hazardous waste.[4][5][6] Due to its toxicological profile, it would likely be classified based on its characteristics, specifically toxicity. Wastes derived from pyridine, a structurally related compound, are considered hazardous.[2] Therefore, it is prudent to manage this compound waste under the regulations for toxic hazardous waste.
Protocol for Preparing this compound for Disposal
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are suitable.[7]
-
Ensure the container has a secure, tight-fitting lid.[7]
-
If reusing a container, ensure it is clean and that all previous labels are completely removed or defaced.[1]
-
-
Waste Collection:
-
Collect waste this compound in its original container whenever possible.[7]
-
For solutions, it is recommended to dissolve or mix the material with a combustible solvent, such as butanol or xylene, to aid in the incineration process. This should be done in a fume hood.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.[8]
-
The label must include:[1][7][8][9]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")[8][9]
-
The composition and approximate percentages of the contents (including any solvents).[8][9]
-
The name and contact information of the generating researcher or lab.[7][9]
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[3]
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point.
-
-
Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Never dispose of this compound down the drain or in regular trash.[3]
-
Experimental Protocols
Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Immediate Response:
-
Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
If exposed, immediately flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.
-
-
Containment and Cleanup (for small, manageable spills):
-
Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended). For larger spills or in cases of significant vapor, a respirator may be necessary.
-
Contain the spill using an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels to absorb the initial spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a mild detergent and water solution.
-
Follow with a wipe-down using a cloth dampened with water to remove any detergent residue.
-
All cleaning materials (absorbent pads, cloths, contaminated PPE) must be placed in the hazardous waste container.
-
-
Final Steps:
-
Seal and label the hazardous waste container with a description of the contents (e.g., "Spill debris with this compound").
-
Arrange for disposal through a licensed hazardous waste contractor.
-
Thoroughly wash hands and any exposed skin after the cleanup is complete.
-
Report the spill to the laboratory supervisor or safety officer.
-
Visualizations
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound waste and spills.
Caption: Workflow for the preparation and disposal of this compound waste.
Caption: Step-by-step procedure for cleaning up a this compound spill.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. epa.gov [epa.gov]
- 5. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Personal protective equipment for handling 6-Fluoronicotinonitrile
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal protocols for 6-Fluoronicotinonitrile. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk.
Immediate Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. Inhalation may cause respiratory irritation. All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile gloves. Given that thin nitrile gloves offer limited chemical protection, it is crucial to change them immediately upon any sign of contamination. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A lab coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound should be performed within a fume hood to avoid inhalation of vapors. If work outside of a fume hood is unavoidable, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates must be used.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, data for related nitrile compounds can provide guidance. For instance, the OELs for acetonitrile are provided below as a reference for risk assessment and control.
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Acetonitrile | 40 ppm | 20 ppm | 20 ppm |
Data sourced from OSHA, NIOSH, and ACGIH guidelines for Acetonitrile. These values are for reference only and do not represent established limits for this compound.
Operational Protocols
Handling and Use
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible. Designate a specific area within a fume hood for the handling of this chemical.
-
Personal Protective Equipment (PPE) Donning: Put on all required PPE before entering the designated handling area.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound within the fume hood to minimize exposure. Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.
-
In Solution: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name and hazard information.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
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Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards. If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) department.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material (such as vermiculite, sand, or a commercial sorbent) to dike the spill and prevent it from spreading. For solid spills, carefully cover the material to prevent dust from becoming airborne.
-
Absorb and Collect: Carefully add absorbent material to the spill, working from the outside in. Once the material is absorbed, use non-sparking tools to collect the absorbed material and place it into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Segregate waste containing this compound from other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
